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  • Product: 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1249396-42-6

Core Science & Biosynthesis

Foundational

3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde CAS 1249396-42-6

3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1249396-42-6): An Advanced Building Block in Medicinal Chemistry and Agrochemical Discovery Executive Summary In the landscape of modern drug discovery and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1249396-42-6): An Advanced Building Block in Medicinal Chemistry and Agrochemical Discovery

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1249396-42-6) represents a highly specialized, structurally optimized scaffold. Combining the metabolic stability of a tert-butyl group, the specific spatial vector of an N-ethyl substitution, and the versatile reactivity of a C4-carbaldehyde, this compound serves as a critical intermediate for synthesizing complex kinase inhibitors, anti-inflammatory agents, and advanced fungicides.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep understanding of the physicochemical rationale behind this molecule, a self-validating protocol for its synthesis via the Vilsmeier-Haack pathway, and its divergent downstream applications.

Physicochemical Profiling & Structural Rationale

The utility of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is rooted in its precise structural features. In medicinal chemistry, the tert-butyl group at the C3 position is a classic bioisostere for bulky aliphatic or phenyl rings. Crucially, it shields the pyrazole core from rapid cytochrome P450-mediated oxidative metabolism, thereby extending the pharmacokinetic half-life of derived active pharmaceutical ingredients (APIs). The N-ethyl group at N1 provides a lipophilic vector that enhances membrane permeability and optimally occupies solvent-exposed hydrophobic pockets in target proteins.

The C4-carbaldehyde acts as the synthetic linchpin. Because the pyrazole ring is electron-rich, the C4 position is highly nucleophilic during synthesis, allowing for efficient formylation. Once installed, the aldehyde becomes a highly reactive electrophilic center primed for reductive aminations, Knoevenagel condensations, and Wittig olefinations.

Quantitative physicochemical data and predicted Collision Cross Section (CCS) values for mass spectrometry profiling are summarized below, based on authoritative PubChemLite databases 1.

Table 1: Physicochemical and Mass Spectrometry Profile of CAS 1249396-42-6

PropertyValue / Specification
Molecular Formula C₁₀H₁₆N₂O
Monoisotopic Mass 180.12627 Da
SMILES CCN1C=C(C(=N1)C(C)(C)C)C=O
Predicted CCS: [M+H]⁺ 141.1 Ų
Predicted CCS:[M-H]⁻ 142.7 Ų
Predicted CCS:[M+Na]⁺ 150.8 Ų

Synthetic Methodology: The Vilsmeier-Haack Pathway

The synthesis of 1-alkyl-3-substituted-1H-pyrazole-4-carbaldehydes is classically and most efficiently achieved via the Vilsmeier-Haack formylation of the corresponding hydrazone 2. The causality behind this choice lies in the dual role of the Vilsmeier reagent (chloromethyleneiminium ion). It acts first as an electrophile to induce the cyclization of the hydrazone into the pyrazole core, and subsequently formylates the highly nucleophilic C4 position of the newly formed ring 3.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system . Each step includes a specific physical or analytical checkpoint to ensure the reaction is proceeding correctly before advancing.

Reagents: Pinacolone ethylhydrazone (1.0 eq), Phosphorus oxychloride (POCl₃, 3.0 - 4.0 eq), Anhydrous Dimethylformamide (DMF, 4.0 eq + solvent volume).

  • Vilsmeier Reagent Formation:

    • Action: Cool anhydrous DMF to 0°C under an Argon atmosphere. Add POCl₃ dropwise over 30 minutes.

    • Causality: The dropwise addition controls the highly exothermic formation of the chloromethyleneiminium ion.

    • Validation Checkpoint: The solution must transition from clear to a viscous, pale-white/yellow complex. If it remains completely fluid and clear, the DMF may be wet, and the reagent has hydrolyzed.

  • Hydrazone Addition:

    • Action: Dissolve pinacolone ethylhydrazone in a minimal amount of anhydrous DMF and add dropwise to the Vilsmeier reagent at 0°C.

    • Causality: Maintaining 0°C prevents premature, uncontrolled cyclization which can lead to tar formation.

  • Cyclization and Formylation:

    • Action: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90°C for 4 to 6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting hydrazone spot will disappear, replaced by a highly UV-active, lower Rf spot corresponding to the polar pyrazole-4-carbaldehyde.

  • Aqueous Quench and Hydrolysis:

    • Action: Cool the reaction to room temperature and pour it slowly onto crushed ice. Neutralize cautiously with 2M NaOH until the pH reaches 7.0–7.5.

    • Causality: The ice quench prevents the exothermic hydrolysis of excess POCl₃ from boiling the solvent and degrading the aldehyde. Neutralization is strictly required to hydrolyze the iminium intermediate and release the free aldehyde.

  • Extraction and Purification:

    • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

VH_Synthesis A 1. Vilsmeier Reagent Formation (POCl3 + DMF at 0°C) B 2. Hydrazone Addition (Pinacolone ethylhydrazone) A->B Dropwise addition C 3. Electrophilic Attack & Cyclization (Heating to 80-90°C) B->C Temperature ramp D 4. Aqueous Quench & Hydrolysis (Ice-water + NaOH neutralization) C->D Reaction completion E 5. Extraction & Purification (EtOAc extraction, Flash Chromatography) D->E Phase separation F Target: 3-tert-butyl-1-ethyl- 1H-pyrazole-4-carbaldehyde E->F Pure isolation

Workflow of the Vilsmeier-Haack synthesis for pyrazole-4-carbaldehydes.

Downstream Functionalization & Applications

The isolated 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a highly versatile node in divergent synthesis. Its applications span across multiple therapeutic and agricultural domains 4.

  • Reductive Amination (Kinase Inhibitors): Reacting the aldehyde with various primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields pyrazole-methylamines. These motifs are frequently utilized to target the hinge region of kinases, where the basic amine interacts with solvent-exposed acidic residues.

  • Knoevenagel Condensation (Agrochemicals): Condensation with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) under basic conditions generates highly conjugated systems used in the development of novel fungicides and broad-spectrum antimicrobial agents.

  • Oxidation to Carboxylic Acids: Treatment with sodium chlorite (NaClO₂) and hydrogen peroxide (Pinnick oxidation conditions) cleanly converts the aldehyde to the corresponding pyrazole-4-carboxylic acid, a direct precursor for pyrazole-carboxamide fungicides (e.g., fluxapyroxad analogs).

Downstream Core 3-tert-butyl-1-ethyl- 1H-pyrazole-4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, Amines) Core->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) Core->Knoev Wittig Wittig Olefination (Phosphonium Ylides) Core->Wittig Oxid Oxidation (NaClO2 / H2O2) Core->Oxid App1 Kinase Inhibitors (Targeted Therapies) RedAm->App1 App2 Agrochemicals (Fungicides/Insecticides) Knoev->App2 App3 Lipophilic Linkers (PROTACs) Wittig->App3 App4 Carboxylic Acid Precursors Oxid->App4

Divergent synthetic applications of the pyrazole-4-carbaldehyde core.

Analytical Characterization & Quality Control

To ensure batch-to-batch reproducibility, the isolated compound must be subjected to rigorous quality control.

  • ¹H-NMR (CDCl₃): The defining diagnostic peak is the highly deshielded aldehydic proton appearing as a distinct singlet around δ 9.8 - 10.0 ppm . The pyrazole C5 proton will appear as a singlet around δ 7.9 - 8.1 ppm . The tert-butyl group will present as a massive 9H singlet near δ 1.3 - 1.4 ppm .

  • FT-IR: A strong, sharp absorption band at ~1670–1690 cm⁻¹ confirms the presence of the conjugated carbonyl (C=O) stretch.

  • Self-Validating Storage Protocol: Aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen. To validate the integrity of stored batches, run a rapid LC-MS prior to use. The appearance of an [M+H]⁺ peak at m/z 197.1 (M+16) indicates oxidative degradation, necessitating re-purification via silica gel chromatography. Store strictly under Argon at 4°C.

References

  • PubChemLite. "1249396-42-6 (C10H16N2O) - PubChemLite." Université du Luxembourg.
  • National Institutes of Health (PMC). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." NIH.
  • MDPI. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." MDPI.
  • Royal Society of Chemistry. "Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach." RSC Publishing.

Sources

Exploratory

chemical structure of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This document is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering insights into the strategic importance of this functionalized pyrazole derivative.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1] Marketed drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Rimonabant (a cannabinoid receptor antagonist) all feature the pyrazole motif, highlighting its versatility and success in targeting a diverse range of biological entities.[1] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde, incorporates several key features: the sterically demanding tert-butyl group, an N-ethyl substituent, and a reactive carbaldehyde function, making it a valuable intermediate for further chemical exploration.

Molecular Structure and Physicochemical Properties

The is characterized by a 1,3,4-trisubstituted pyrazole ring. The bulky tert-butyl group at the C3 position can influence the molecule's conformation and its interaction with biological targets. The ethyl group at the N1 position enhances its lipophilicity. The aldehyde group at the C4 position is a versatile chemical handle for a wide array of synthetic transformations.

Table 1: Predicted Physicochemical Properties of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde

PropertyPredicted ValueComments
Molecular FormulaC10H16N2O-
Molecular Weight180.25 g/mol -
XlogP2.1Indicates good lipophilicity.
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors2 (N, O)Can interact with biological targets.
Rotatable Bonds2Provides some conformational flexibility.
Topological Polar Surface Area (TPSA)33.5 ŲSuggests good cell permeability.
Boiling Point~280-300 °CEstimated based on related structures.
Melting PointSolid at RTLikely a low-melting solid.
SolubilitySoluble in organic solvents (e.g., DCM, EtOAc, MeOH).Insoluble in water.

Note: The properties in Table 1 are predicted using computational models and should be confirmed experimentally.

Synthesis and Mechanistic Insights

The synthesis of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde can be strategically achieved through the well-established Vilsmeier-Haack reaction.[3][4][5][6] This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. The general approach involves the synthesis of a suitable pyrazole precursor followed by formylation at the C4 position.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The key disconnection is the introduction of the formyl group via a Vilsmeier-Haack reaction on the corresponding 3-tert-butyl-1-ethyl-1H-pyrazole. This precursor can be synthesized through a cyclocondensation reaction between a suitable hydrazine and a 1,3-dicarbonyl equivalent.

G Target Molecule 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde Precursor_1 3-tert-butyl-1-ethyl-1H-pyrazole Target Molecule->Precursor_1 Vilsmeier-Haack Formylation Precursor_2 Ethylhydrazine Precursor_1->Precursor_2 Cyclocondensation Precursor_3 4,4-dimethyl-3-oxopentanal Precursor_1->Precursor_3 Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative procedure based on established methodologies for the synthesis of similar pyrazole-4-carbaldehydes.[4][5][6]

Step 1: Synthesis of 3-tert-butyl-1-ethyl-1H-pyrazole

  • To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in ethanol, add ethylhydrazine (1.0 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-tert-butyl-1-ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3, 1.5 eq) dropwise with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-tert-butyl-1-ethyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Vilsmeier-Haack Formylation Start_1 4,4-dimethyl-3-oxopentanal + Ethylhydrazine Reaction_1 Cyclocondensation (EtOH, Acetic Acid, Reflux) Start_1->Reaction_1 Product_1 3-tert-butyl-1-ethyl-1H-pyrazole Reaction_1->Product_1 Start_2 Product_1 + Vilsmeier Reagent (DMF, POCl3) Reaction_2 Formylation (60-70 °C) Start_2->Reaction_2 Workup Aqueous Workup & Extraction Reaction_2->Workup Purification Column Chromatography Workup->Purification Final_Product 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde Purification->Final_Product

Caption: Synthetic workflow for the target molecule.

Spectroscopic Characterization

The structure of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde would be unequivocally confirmed by a combination of spectroscopic techniques. The expected data is summarized below, based on the analysis of structurally related compounds.[3][4][7][8][9][10][11]

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ 9.9-10.1 (s, 1H, CHO), 8.0-8.2 (s, 1H, pyrazole-H5), 4.1-4.3 (q, 2H, N-CH₂), 1.4-1.6 (t, 3H, N-CH₂CH₃), 1.3-1.5 (s, 9H, C(CH₃)₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 185-187 (CHO), 160-162 (C3), 140-142 (C5), 120-122 (C4), 45-47 (N-CH₂), 32-34 (C(CH₃)₃), 30-32 (C(CH₃)₃), 14-16 (N-CH₂CH₃) ppm.
FT-IR (ATR)ν ~2970 (C-H, aliphatic), ~1680 (C=O, aldehyde), ~1550 (C=N, pyrazole ring) cm⁻¹.
Mass Spectrometry (ESI+)m/z 181.13 [M+H]⁺, 203.11 [M+Na]⁺.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C4 position of the pyrazole ring is a gateway to a vast array of chemical transformations, making this molecule a highly valuable building block in organic synthesis.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid, a potentially valuable fragment for the synthesis of amides and esters.

  • Reduction: Reduction of the aldehyde would yield the corresponding alcohol, (3-tert-butyl-1-ethyl-1H-pyrazol-4-yl)methanol, which can be used in ether and ester synthesis.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) would provide access to a library of substituted amines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the extension of the carbon chain and the formation of alkenes.

  • Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to generate a diverse range of heterocyclic and acyclic derivatives.[10]

G Aldehyde 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation Alcohol Alcohol Aldehyde->Alcohol Reduction Amine Substituted Amine Aldehyde->Amine Reductive Amination Alkene Alkene Aldehyde->Alkene Wittig/HWE Hydrazone Hydrazone/ Other Condensation Products Aldehyde->Hydrazone Condensation

Caption: Reactivity profile of the aldehyde group.

Potential Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a well-established pharmacophore, and derivatives of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde are expected to have interesting biological activities.

  • Medicinal Chemistry: The diverse library of compounds that can be synthesized from this intermediate could be screened for a variety of biological targets. The pyrazole core is known to be present in compounds with anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][12]

  • Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides.[12] The unique substitution pattern of the title compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: The pyrazole ring system can act as a ligand for metal coordination. Functionalized pyrazoles are used in the development of catalysts, sensors, and functional materials.[11]

Safety and Handling

As with any chemical compound, 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Material Safety Data Sheet (MSDS) for this or structurally similar compounds.

Conclusion

3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a strategically important molecule with significant potential in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an attractive building block for the creation of diverse molecular architectures. This technical guide provides a solid foundation for researchers looking to explore the chemistry and applications of this promising compound.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871.
  • Kumar, V., et al. (2013). Pyrazole and its biological activities: A review. European Journal of Medicinal Chemistry, 69, 1-14.
  • U.S. Food and Drug Administration. (Accessed 2024). FDA Approved Drugs. [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1833. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6528. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2014). Oriental Journal of Chemistry, 30(2), 429-445. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies, 7(4), 282-293. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2012). Journal of Heterocyclic Chemistry, 49(6), 1394-1398. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Chemistry of Heterocyclic Compounds, 47(2), 195-241. [Link]

  • Shetty, P., et al. (2012). Synthesis and Pharmacological Evaluation of New Aldimine Derivatives of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry, 24(11), 5037-5040. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (2023). Oriental Journal of Chemistry, 39(4), 969-979. [Link]

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (2022). Journal of King Saud University - Science, 34(3), 101869. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]

  • Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. (2012). Asian Journal of Chemistry, 24(12), 5627-5631. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2013). Arkivoc, 2013(3), 127-143. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21. [Link]

  • 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Properties. U.S. Environmental Protection Agency. (Accessed 2024). [Link]

  • 3-tert-butyl-1-(4-methylphenyl)-1h-pyrazole-4-carbaldehyde. PubChem. (Accessed 2024). [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Molbank, 2025(1), M1923. [Link]

  • 1-tert-butyl-1h-pyrazole-4-carbaldehyde. PubChem. (Accessed 2024). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6596. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Chemistry of Heterocyclic Compounds, 47(2), 195-241. [Link]

  • 3-tert-butyl-1-methyl-1h-pyrazole-4-carbaldehyde. PubChem. (Accessed 2024). [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21. [Link]

Sources

Foundational

Substituted Pyrazole-4-Carbaldehydes: Versatile Aldo-X Bifunctional Building Blocks in Medicinal Chemistry

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, featured prominently in FDA-approved therapeutics such as celecoxib (anti-inflammatory), crizotinib (anticancer), and ruxolitinib (JAK inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, featured prominently in FDA-approved therapeutics such as celecoxib (anti-inflammatory), crizotinib (anticancer), and ruxolitinib (JAK inhibitor). Within the expansive chemical space of pyrazole derivatives, substituted pyrazole-4-carbaldehydes have emerged as exceptionally versatile "Aldo-X" bifunctional building blocks[1]. By combining the inherent bioactivity of the pyrazole ring with the high reactivity of the C4-formyl group, these synthons enable the rapid generation of complex, multi-targeted molecular architectures.

This technical guide explores the mechanistic foundations of pyrazole-4-carbaldehyde synthesis, details self-validating experimental protocols, and analyzes their strategic deployment in multicomponent reactions (MCRs) for medicinal chemistry.

Mechanistic Foundations: The Vilsmeier-Haack Formylation

The most robust and widely adopted methodology for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) reaction of corresponding hydrazones[2]. This transformation is highly efficient because it achieves two critical structural modifications in a single pot: the cyclization of the pyrazole ring and the simultaneous electrophilic formylation at the C4 position.

The Causality of the Reaction Design

The reaction relies on the in situ generation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The hydrazone precursor, typically derived from the condensation of a methyl ketone and an aryl hydrazine, acts as the nucleophile.

  • Electrophilic Activation: The highly electrophilic chloroiminium ion attacks the hydrazone, initiating an intramolecular ring closure.

  • Thermal Driving Force: While the initial reagent formation is highly exothermic (requiring 0°C conditions to prevent reagent degradation), the subsequent cyclization and formylation require a thermal driving force (70–120°C) to overcome the activation energy barrier of the aromatization step[3].

  • Hydrolytic Quenching: The reaction yields an iminium intermediate that must be carefully hydrolyzed. Strict pH control (neutralization to pH ~7) is a self-validating step; it ensures the complete conversion of the iminium to the target carbaldehyde while preventing base-catalyzed aldol side-reactions or degradation of the newly formed heterocyclic ring.

VH_Mechanism A Hydrazone Precursor C Chloroiminium Attack (0°C, Exothermic) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Generates Electrophile D Cyclization & Formylation (70-120°C Heating) C->D Intramolecular Ring Closure E Hydrolysis (pH ~7) Neutralization D->E Quench with H2O/Na2CO3 F Pyrazole-4-carbaldehyde E->F Yields Target Aldehyde

Vilsmeier-Haack synthesis workflow for pyrazole-4-carbaldehydes.

Quantitative Yield Analysis

The efficiency of the VH reaction is highly dependent on the electronic nature of the substituents on the hydrazone precursor and the heating modality (conventional vs. microwave irradiation)[4].

Table 1: Representative Yields of Pyrazole-4-carbaldehyde Derivatives via Vilsmeier-Haack Reaction

Substituent Profile (N1, C3, C5)Reaction ConditionsTimeYield (%)Ref
1-Phenyl, 3-PhenylPOCl₃/DMF, 70°C4 h72–78[2]
1,3-Dipropyl, 5-ChloroPOCl₃/DMF, 120°C1 h65[3]
1-(Benzo[d]thiazol-2-yl), 3-PhenylPOCl₃/DMF, 60°C (Microwave)10 min83[4]
1-Phenyl, 3-(Benzofuran-2-yl)POCl₃/DMF, 25°C to 70°C6 h70[5]

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in structural generation, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol A: Conventional Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol utilizes standard thermal conditions to achieve tandem cyclization and formylation[6].

  • Reagent Preparation (Temperature Control): Charge a dry, round-bottom flask with anhydrous DMF (6.0 equiv) and cool to 0°C using an ice bath. Causality: DMF acts as both the solvent and the formylating agent source.

  • Electrophile Generation: Add POCl₃ (4.0 equiv) dropwise over 15 minutes under an inert argon atmosphere. Validation Checkpoint: The mixture will turn pale yellow and viscous, indicating the successful formation of the Vilsmeier chloroiminium complex. Maintain at 0°C for an additional 15 minutes.

  • Nucleophilic Addition: Slowly add the acetophenone phenylhydrazone precursor (1.0 equiv) in small portions. Causality: Slow addition prevents thermal runaway, which can lead to the decomposition of the sensitive iminium intermediate.

  • Cyclization & Formylation: Remove the ice bath and heat the reaction mixture to 70–80°C for 4–6 hours. Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane, 1:4). The reaction is complete when the hydrazone spot is entirely consumed, confirming full cyclization.

  • Quenching & Hydrolysis: Pour the hot mixture over crushed ice (approx. 100 g) and stir vigorously. Slowly add a saturated aqueous solution of Na₂CO₃ until the pH reaches ~7. Causality: Neutralization is strictly required to hydrolyze the intermediate to the aldehyde without triggering base-catalyzed degradation.

  • Isolation: Extract the aqueous layer with chloroform (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure carbaldehyde.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry Alternative)

For substrates prone to thermal degradation, microwave (MW) irradiation offers a superior alternative, drastically reducing reaction times[4].

  • Preparation: Mix the hydrazone precursor (1.0 equiv) with the pre-formed Vilsmeier reagent (POCl₃/DMF) at 0°C in a microwave-safe vial.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 60°C for 10 minutes. Causality: MW dielectric heating provides uniform, rapid thermal energy directly to the polar intermediates, bypassing the slow convective heating of conventional oil baths.

  • Workup: Follow the identical quenching and hydrolysis procedure (Steps 5-6) outlined in Protocol A. Validation: Yields typically increase by 10-15% compared to thermal methods due to the suppression of prolonged heating byproducts.

Structural Diversification & Medicinal Chemistry Applications

The true value of substituted pyrazole-4-carbaldehydes lies in their utility as "Aldo-X" synthons. The highly reactive C4-aldehyde serves as an anchor point for Multicomponent Reactions (MCRs) and cross-coupling, enabling the rapid expansion of chemical libraries for high-throughput screening[1].

Multicomponent Reactions (MCRs) and Hybridization

The formyl group readily undergoes Schiff base formation, Knoevenagel condensations, and Ugi/Passerini MCRs. For example, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and various aromatic amines yields functionalized pyrazolo-furan-2(5H)-ones, which have demonstrated potent in vitro inhibitory properties against SARS-CoV-2[6].

Furthermore, cross-coupling reactions (e.g., Pd-catalyzed Sonogashira or Suzuki couplings) can be performed on the pyrazole ring if halogenated or triflated at the C3 or C5 positions, allowing for orthogonal functionalization without disturbing the C4-aldehyde[7].

MCR_Pathways Core Pyrazole-4-carbaldehyde (Aldo-X Synthon) Schiff Schiff Base Formation (Primary Amines) Core->Schiff Ugi Ugi/Passerini MCRs (Isocyanides + Acids) Core->Ugi Knoevenagel Knoevenagel Condensation (Active Methylenes) Core->Knoevenagel Bio2 Antimicrobial Agents (e.g., S. aureus, E. coli) Schiff->Bio2 Bio3 Anticancer Hybrids (e.g., Pyrazolo-pyrimidines) Ugi->Bio3 Bio1 Multi-Kinase Inhibitors (e.g., EGFR, VEGFR) Knoevenagel->Bio1

Divergent synthetic pathways and medicinal applications of pyrazole-4-carbaldehydes.

Structure-Activity Relationship (SAR) Insights

The translation of these building blocks into clinical candidates relies heavily on SAR optimization:

  • N1 Substitution: Aryl substitutions at N1 (e.g., phenyl or substituted phenyl rings) enhance lipophilicity and are critical for fitting into the hydrophobic pockets of kinase enzymes (such as CDK2 and VEGFR)[5].

  • C3/C5 Substitution: Introducing bulky or heteroaromatic groups (like benzofuran or thiazole) at C3 or C5 alters the electronic distribution of the pyrazole core, significantly improving antiproliferative activity against human cancer cell lines (NCI-60 panel) by acting as multi-kinase suppressors[5].

  • C4 Derivatization: Converting the C4-aldehyde into a chalcone, Schiff base, or fused pyrazolo-pyrimidine rigidifies the molecular conformation. This rigidity lowers the entropic penalty of binding, leading to higher affinity interactions with target receptor active sites[1].

Conclusion

Substituted pyrazole-4-carbaldehydes are indispensable building blocks in the medicinal chemist's toolkit. By leveraging the highly predictable and scalable Vilsmeier-Haack formylation, researchers can generate diverse arrays of Aldo-X synthons. When coupled with modern multicomponent and cross-coupling strategies, these precursors provide direct access to highly complex, biologically active heterocycles capable of addressing challenging therapeutic targets in oncology, virology, and infectious diseases.

References

1.2 - ResearchGate 2.3 - Arkivoc 3.4 - RSC Advances 4.1 - ResearchGate 5.5 - PMC 6.6 - PMC 7.7 - KTU ePubl

Sources

Exploratory

3-tert-Butyl-1-ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide to Sourcing, Synthesis, and Application in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrazole nucleus serves as a privileged scaffold, frequently acting as a bioisostere for phenyl rings or other heterocycles. Among its highly functionalized deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole nucleus serves as a privileged scaffold, frequently acting as a bioisostere for phenyl rings or other heterocycles. Among its highly functionalized derivatives, 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde represents a critical, sterically demanding building block. The strategic placement of a tert-butyl group at the C3 position provides profound lipophilic shielding and metabolic stability, while the N1-ethyl substitution enhances solubility and modulates the hydrogen bond donor/acceptor profile. The C4-carbaldehyde serves as a versatile electrophilic handle for downstream functionalization.

This whitepaper provides an authoritative analysis of the commercial supply chain, synthetic methodologies, and drug development applications for this specific intermediate and its closely related pyrazole-4-carbaldehyde analogs.

Structural Significance & Causality in Drug Design

The architectural design of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is not arbitrary; each functional group serves a distinct physicochemical purpose:

  • N1-Ethyl Group: Alkylation at the N1 position eliminates the hydrogen bond donor capacity of the unprotected pyrazole. This reduction in polar surface area (PSA) directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration in final drug candidates.

  • C3-tert-Butyl Group: This bulky moiety forces the pyrazole ring into specific dihedral conformations when bound to target proteins (e.g., kinase hinge regions). Furthermore, it physically blocks cytochrome P450-mediated oxidation at the adjacent positions, significantly increasing the metabolic half-life of the resulting pharmacophore.

  • C4-Carbaldehyde: The formyl group is the synthetic anchor. It allows for rapid diversification via reductive aminations, Wittig olefinations, or Knoevenagel condensations, enabling the modular assembly of complex targeted therapies.

Commercial Sourcing and Quality Control Metrics

Due to its highly specific substitution pattern, 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is considered a niche advanced intermediate. Procurement strategies often require evaluating custom synthesis providers alongside established catalog vendors who supply related pyrazole-4-carbaldehydes[1][2].

When sourcing this compound or its direct precursors (such as 3-tert-butyl-1H-pyrazole), researchers must implement stringent Quality Control (QC) validation. The presence of regioisomers (e.g., 5-tert-butyl isomers) is a common synthetic artifact that can derail downstream biological assays.

Quantitative Supplier Evaluation Data

The following table summarizes the typical commercial sourcing parameters and QC metrics for pyrazole-4-carbaldehyde building blocks based on leading chemical vendors[1][2][3]:

SupplierCatalog GradeMin. PurityKey QC Analytical MethodsTypical Lead Time / Status
Sigma-Aldrich / MilliporeSigma Early Discovery / Building Block≥97.0%

H-NMR, GC-MS
1-2 Business Days[2]
ChemScene Research Grade≥96.0%LC-MS,

H-NMR, HPLC
Variable (HazMat routing)[3]
J&K Scientific Pharmaceutical Reference≥98.0%

H-NMR, Elemental Analysis
Custom Quote / Backorder[1]

Note: Buyers assume responsibility for confirming regioisomeric purity via 2D-NMR (NOESY/HMBC) upon receipt, as early-discovery catalog items may not include exhaustive structural elucidation.

Synthetic Methodology: The Vilsmeier-Haack Formylation

If commercial lead times are prohibitive, the compound can be synthesized de novo from 3-tert-butyl-1-ethyl-1H-pyrazole. The most robust and regioselective method for introducing the C4-aldehyde is the Vilsmeier-Haack reaction [4][5].

Mechanistic Causality

The pyrazole ring is an electron-rich heteroaromatic system. The N1 atom (pyrrole-like) donates electron density into the


-system, making the C4 position the most nucleophilic center. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl

) and anhydrous dimethylformamide (DMF), forms a highly electrophilic chloroiminium ion. Electrophilic aromatic substitution (EAS) occurs exclusively at C4, driven by the electronic directing effects of the pyrazole nitrogens[5].
Step-by-Step Protocol: Formylation of 3-tert-butyl-1-ethyl-1H-pyrazole

This protocol is designed as a self-validating system; temperature control and pH monitoring are critical for preventing degradation.

  • Electrophile Generation: Under an inert argon atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl

    
     (3.0 eq) dropwise over 30 minutes.
    
    • Causality: The reaction between DMF and POCl

      
       is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal decomposition of the moisture-sensitive chloroiminium intermediate[4].
      
  • Substrate Addition: Dissolve 3-tert-butyl-1-ethyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization & Substitution: Heat the reaction mixture to 80–90 °C for 4 hours.

    • Causality: While standard pyrazoles formylate at room temperature, the severe steric hindrance imparted by the adjacent tert-butyl group requires elevated thermal energy to drive the EAS reaction to completion[5]. Monitor progression via TLC (Hexanes:EtOAc 3:1).

  • Hydrolysis (Self-Validation Step): Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the aqueous mixture with saturated aqueous Na

    
    CO
    
    
    
    until the pH reaches exactly 7.5–8.0.
    • Causality: The ice quench hydrolyzes the iminium intermediate into the target aldehyde. Neutralization is mandatory; if the solution remains acidic, the basic pyrazole nitrogens will protonate, trapping the product in the aqueous phase and destroying extraction yields.

  • Isolation: Extract the neutralized aqueous layer with Ethyl Acetate (3

    
     50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography to yield pure 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Synthesis A 1-Ethyl-3-tert-butyl-1H-pyrazole (Starting Material) C Chloroiminium Ion Intermediate (Electrophilic Attack at C4) A->C Addition at 0 °C B Vilsmeier-Haack Reagent (POCl3 + Anhydrous DMF) B->C Generates Electrophile D Hydrolysis (Ice-Water Quench, pH 7.5-8.0) C->D Heat to 80 °C (4h) E 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (Target Compound) D->E Isolation & Chromatography

Figure 1: Workflow and mechanistic pathway of the Vilsmeier-Haack formylation of sterically hindered pyrazoles.

Downstream Applications in Drug Development

Once procured or synthesized, the C4-carbaldehyde acts as a divergent node for generating diverse chemical libraries. The aldehyde functionality is highly reactive and orthogonal to the stability of the pyrazole core.

  • Kinase Inhibitor Scaffolds: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)

    
    ) and primary/secondary amines yields aminomethyl pyrazoles. These structures frequently act as hinge-binding motifs in ATP-competitive kinase inhibitors.
    
  • Covalent Modifiers: Knoevenagel condensation with active methylene compounds (e.g., cyanoacetates) generates highly electrophilic

    
    -unsaturated systems (acrylonitriles), which are utilized to target non-catalytic cysteine residues in covalent drug design.
    

DrugDev A 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde B Reductive Amination (NaBH(OAc)3 + Amines) A->B C Knoevenagel Condensation (Active Methylene Compounds) A->C D Wittig Olefination (Phosphonium Ylides) A->D E Kinase Inhibitor Scaffolds (Aminomethyl pyrazoles) B->E F Acrylonitrile Derivatives (Covalent Inhibitors) C->F G Vinyl Pyrazole Derivatives (Lipophilic Linkers) D->G

Figure 2: Divergent synthetic pathways utilizing the C4-carbaldehyde handle in drug discovery.

References

  • MDPI. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde". URL:[Link][4]

  • PMC. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes". URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Regioselective N-ethylation of 3-tert-butyl-pyrazole-4-carbaldehyde

Introduction: The Significance of N-Alkylated Pyrazoles N-substituted pyrazoles are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Pyrazoles

N-substituted pyrazoles are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their biological activities are diverse, encompassing anti-inflammatory, anticancer, and analgesic properties.[2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the steric and electronic properties of these molecules, thereby fine-tuning their pharmacological profiles.

However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: controlling regioselectivity.[1][2] The reaction can produce a mixture of N1 and N2-alkylated isomers, which are often difficult to separate and may possess vastly different biological activities. This application note provides a detailed, field-proven protocol for the regioselective N-ethylation of 3-tert-butyl-pyrazole-4-carbaldehyde, a versatile building block in drug discovery. We will delve into the mechanistic rationale behind the observed selectivity and offer practical guidance for achieving high yields of the desired N1-ethylated product.

Reaction Principle & Regioselectivity

The N-ethylation of 3-tert-butyl-pyrazole-4-carbaldehyde is typically achieved via a base-mediated deprotonation of the pyrazole nitrogen, followed by a nucleophilic attack on an ethylating agent, such as ethyl iodide.

Scheme 1: N-ethylation of 3-tert-butyl-pyrazole-4-carbaldehyde Reaction Scheme (Note: An actual image would be embedded here showing the starting material, reagents, and the two possible regioisomeric products.)

The primary challenge is the potential formation of two regioisomers:

  • Product A (Desired): 1-Ethyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde

  • Product B (Minor): 1-Ethyl-5-tert-butyl-1H-pyrazole-4-carbaldehyde

The regiochemical outcome of this reaction is predominantly governed by steric hindrance .[3] The bulky tert-butyl group at the C3 position significantly encumbers the adjacent N1 nitrogen atom. Consequently, the base and the subsequent electrophile (ethyl iodide) have more facile access to the less sterically hindered N2 nitrogen. This directs the alkylation to produce the 1-ethyl-3-tert-butyl isomer as the major product. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is crucial for efficient deprotonation and for favoring a single regioisomer.[2][3]

Detailed Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Deprotonation: Sodium hydride (NaH), a strong base, abstracts the acidic proton from the N-H of the pyrazole ring, generating a resonance-stabilized pyrazolate anion and hydrogen gas.

  • Nucleophilic Substitution (Sₙ2): The pyrazolate anion, a potent nucleophile, attacks the electrophilic carbon of ethyl iodide in an Sₙ2 fashion, displacing the iodide ion and forming the C-N bond.

G Figure 1. Reaction mechanism for N-ethylation. sub 3-tert-butyl-1H-pyrazole-4-carbaldehyde + NaH int Pyrazolate Anion + H₂ (gas) + Na⁺ sub->int Deprotonation (in DMF) ts Sₙ2 Transition State int->ts Nucleophilic Attack reag Ethyl Iodide (CH₃CH₂-I) reag->ts prod 1-Ethyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde + NaI ts->prod Iodide Displacement

Caption: Figure 1. Reaction mechanism for N-ethylation.

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.

4.1 Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-tert-butyl-pyrazole-4-carbaldehyde152.205.0761 mgStarting material
Sodium Hydride (NaH), 60% dispersion in oil24.006.0 (1.2 eq)240 mgHandle with extreme care under inert atmosphere
Ethyl Iodide (EtI)155.975.5 (1.1 eq)0.44 mLFreshly distilled or from a new bottle
Anhydrous N,N-Dimethylformamide (DMF)--25 mLSure/Seal™ or freshly distilled
Saturated aqueous NH₄Cl solution--~30 mLFor quenching
Ethyl Acetate (EtOAc)--~150 mLFor extraction
Brine (Saturated aqueous NaCl solution)--~50 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying
Silica Gel--As neededFor column chromatography

4.2 Equipment

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

4.3 Step-by-Step Procedure

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Base Addition: Carefully weigh sodium hydride (240 mg, 6.0 mmol) and add it to the flask under a positive flow of inert gas. Add anhydrous DMF (15 mL) via syringe.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dissolve the 3-tert-butyl-pyrazole-4-carbaldehyde (761 mg, 5.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 10 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation of the pyrazole.[2]

  • Alkylation: Add ethyl iodide (0.44 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~30 mL) to destroy any unreacted NaH.[2]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-ethyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde.

Caption: Figure 2. Experimental workflow diagram.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents are anhydrous, as water will quench the NaH. Confirm the quality of the sodium hydride; older batches may have reduced activity. Increasing the reaction time or gently heating (e.g., to 40-50 °C) may improve conversion, but could slightly decrease regioselectivity.

  • Poor Regioselectivity: While this substrate strongly favors one isomer, poor selectivity could indicate issues. A less hindered base like potassium carbonate (K₂CO₃) in DMSO can also be highly effective for N1-alkylation and may be a suitable alternative.[3][4]

  • Difficult Purification: If the regioisomers are difficult to separate, modifying the eluent system for column chromatography is the first step. Sometimes, deactivating the silica gel with triethylamine can improve separation for basic compounds like pyrazoles.[5]

Conclusion

This protocol provides a reliable and highly regioselective method for the synthesis of 1-ethyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde. The steric influence of the C3 tert-butyl group is the dominant factor in directing the ethylation to the desired nitrogen atom. By carefully controlling reaction conditions, particularly the exclusion of moisture and the use of appropriate reagents, researchers can consistently obtain the target compound in high yield and purity, facilitating its use in downstream applications for drug discovery and development.

References

  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Benchchem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Benchchem. Technical Support Center: Optimizing Pyrazole N-Alkylation.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • The Journal of Organic Chemistry - ACS Figshare. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

Sources

Application

Application Note: Optimized Reductive Amination Protocols for Pyrazole-4-Carbaldehydes

Executive Summary The pyrazole-4-carbaldehyde moiety is a privileged scaffold in medicinal chemistry, serving as a critical vector in the synthesis of kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, the elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbaldehyde moiety is a privileged scaffold in medicinal chemistry, serving as a critical vector in the synthesis of kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, the electron-rich nature of the pyrazole ring, combined with the poor solubility of unsubstituted pyrazoles in non-polar solvents, presents specific challenges for reductive amination.

This guide provides three distinct, field-validated protocols to address these challenges. Unlike generic aldehyde protocols, these methods are optimized for the electronic and physical properties of the pyrazole core, ensuring high yields, chemoselectivity, and operational reproducibility.

Mechanistic & Strategic Overview

The Pyrazole Challenge
  • Solubility: Unsubstituted pyrazoles (

    
    -pyrazoles) are often solids with high melting points and poor solubility in standard reductive amination solvents like 1,2-dichloroethane (DCE).
    
  • Electronics: The electron-rich pyrazole ring renders the C4-aldehyde less electrophilic than a standard benzaldehyde, potentially slowing imine formation.

  • Interference: The acidic NH of

    
    -pyrazoles can coordinate with Lewis acids or quench sensitive reagents if not accounted for.
    
Reaction Pathway

The transformation relies on the equilibrium formation of an iminium ion, which is selectively reduced faster than the parent aldehyde.

ReactionMechanism Aldehyde Pyrazole-4-CHO (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Slow Step) Iminium->Hemiaminal Hydrolysis Product Aminomethyl Pyrazole (Product) Iminium->Product + Hydride Source (Fast Step)

Figure 1: General mechanistic pathway. Note that for pyrazoles, the formation of the Iminium species is often the rate-limiting step due to conjugation.

Method Selection Guide

Select the appropriate protocol based on your substrate's properties:

MethodSelection Start Start: Analyze Substrate Soluble Is the Pyrazole soluble in DCE or DCM? Start->Soluble CheckAmine Is the Amine weakly nucleophilic? (e.g., Aniline) Soluble->CheckAmine Yes MethodB Method B: Stepwise/Methanol (Solubility Optimized) Soluble->MethodB No (Precipitates) MethodA Method A: Standard STAB (Sodium Triacetoxyborohydride) CheckAmine->MethodA No (Aliphatic Amine) MethodC Method C: Titanium(IV) Mediated CheckAmine->MethodC Yes (Aniline/Hindered)

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Detailed Protocols

Method A: The "Gold Standard" (STAB)

Best for: Soluble substrates, aliphatic amines, high-throughput parallel synthesis. Reagent: Sodium Triacetoxyborohydride (STAB /


).[1][2]
Solvent:  1,2-Dichloroethane (DCE).[3]

Scientific Rationale: STAB is mild and exhibits high chemoselectivity for aldehydes over ketones. In DCE, it does not reduce the aldehyde appreciably until the imine is formed, allowing for a "one-pot" setup.

Protocol:

  • Setup: In a clean vial, dissolve Pyrazole-4-carbaldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add Amine (1.1 – 1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add DIPEA or TEA (1.0 equiv) to free-base it.

    • Catalyst: If reaction is sluggish, add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes.

    • Visual Check: Solution may become slightly warm or change color (yellowing indicates imine).

  • Reduction: Add STAB (1.4 – 1.6 equiv) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[4] Dry organics over
    
    
    and concentrate.
Method B: The "Solubility Solver" (Stepwise/MeOH)

Best for: Insoluble pyrazoles, large-scale reactions where DCE is undesirable. Reagent: Sodium Borohydride (


).[2][4][5]
Solvent:  Methanol (MeOH) or Ethanol (EtOH).[2][4]

Scientific Rationale: Polar protic solvents dissolve the pyrazole core. However, STAB reacts with methanol; therefore, we use


. To prevent direct reduction of the aldehyde to the alcohol (a common side reaction with 

), we must pre-form the imine.

Protocol:

  • Imine Formation: Suspend Pyrazole-4-carbaldehyde (1.0 equiv) and Amine (1.1 equiv) in MeOH (0.2 M).

  • Dehydration (Optional but Recommended): Add activated 3Å Molecular Sieves or reflux for 1–2 hours to drive the equilibrium toward the imine.

    • Validation: Ensure the solid aldehyde dissolves or the suspension changes character (indicating conversion to imine).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Reduction: Add

    
      (1.0 – 1.5 equiv) portion-wise over 10 minutes.
    
    • Exothermic: Addition must be slow to control hydrogen evolution.

  • Reaction: Remove ice bath and stir at RT for 1 hour.

  • Workup: Quench with water or 1M NaOH. Evaporate bulk MeOH. Extract aqueous residue with EtOAc.[6]

Method C: The "Hard Nucleophile" (Titanium Mediated)

Best for: Anilines (aromatic amines), sterically hindered amines, or electron-poor amines. Reagent: Titanium(IV) isopropoxide (


) followed by 

or STAB. Solvent: Neat or THF.

Scientific Rationale:


 acts as a strong Lewis acid to activate the carbonyl and a water scavenger (shifting equilibrium to the imine). This forces "lazy" nucleophiles like anilines to react.

Protocol:

  • Complexation: In a sealed vial, combine Pyrazole-4-carbaldehyde (1.0 equiv) and Amine (1.1 equiv).

  • Titanium Addition: Add

    
      (1.5 – 2.0 equiv).
    
    • Solvent: If the mixture is too viscous, add minimal dry THF.

  • Imine Formation: Stir at RT (or 50°C for difficult cases) for 2–6 hours.

    • Observation: The mixture will turn into a viscous oil/glass.

  • Dilution: Dilute with dry EtOH or THF (approx 2 mL per mmol).

  • Reduction: Add

    
      (1.5 equiv) or 
    
    
    
    (if acid stability is required). Stir for 4–12 hours.
  • Critical Workup: Quench by adding 2M NaOH or Water (approx 1 mL per mmol Ti).

    • Result: A white precipitate (

      
      ) will form.
      
    • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

Comparative Data & Troubleshooting

Reagent Comparison Table
FeatureMethod A (STAB)Method B (

/MeOH)
Method C (

)
Selectivity High (Aldehyde > Ketone)Low (Reduces everything)High (Forces Imine)
Solvent Scope DCE, DCM, THFMeOH, EtOHNeat, THF
Water Tolerance Low (Decomposes)HighVery Low (Hydrolyzes Ti)
Toxicity LowLowLow (Ti is benign)
Primary Risk Incomplete reactionAlcohol byproduct (side reaction)Emulsion during workup
Self-Validating Troubleshooting
ObservationDiagnosisCorrective Action
LCMS shows M+2 peak (Alcohol) Direct reduction of aldehyde occurred.Switch to Method B or C. Ensure imine forms before adding reducing agent.
Starting Material remains Imine formation is unfavorable.Add Acetic Acid (Method A) or switch to Method C (Titanium).
Product is stuck in aqueous Pyrazole is amphoteric/polar.Do not use acid workup. Salting out (NaCl) the aqueous layer helps extraction into EtOAc/THF.
White goo during workup Titanium emulsion.Use 2M NaOH or Rochelle's Salt solution to break the emulsion. Filter through Celite.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Seminal paper on STAB protocols).

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[8] INEOS OPEN, 2021.[8] (Specific application to complex pyrazole aldehydes).

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[4] Journal of Organic Chemistry, 1995, 60(15), 4928–4929. (Foundation for Method C).

  • BenchChem Application Note. "Catalytic Reductive Amination with Sodium Triacetoxyborohydride." (General procedural guidelines).

Sources

Method

Application Note: Oxidation of 3-tert-butyl-1-ethyl-pyrazole-4-carbaldehyde to Carboxylic Acid

Executive Summary & Strategic Analysis This guide details the oxidation of 3-tert-butyl-1-ethyl-pyrazole-4-carbaldehyde (Substrate 1 ) to 3-tert-butyl-1-ethyl-pyrazole-4-carboxylic acid (Target 2 ). The Synthetic Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the oxidation of 3-tert-butyl-1-ethyl-pyrazole-4-carbaldehyde (Substrate 1 ) to 3-tert-butyl-1-ethyl-pyrazole-4-carboxylic acid (Target 2 ).

The Synthetic Challenge: Steric Hindrance

The conversion of this specific pyrazole aldehyde presents a unique challenge compared to simple benzaldehydes. The tert-butyl group at position C3 exerts significant steric pressure on the adjacent formyl group at C4 .

  • Conformational Locking: The bulky tert-butyl group forces the aldehyde carbonyl out of coplanarity with the pyrazole ring, potentially reducing electrophilicity.

  • Nucleophilic Approach: Reagents must attack the carbonyl carbon, which is shielded by the massive tert-butyl moiety.

Recommended Strategy

While reagents like Potassium Permanganate (


) or Jones Reagent (

) are strong oxidants, they lack chemoselectivity and can degrade electron-rich pyrazole rings or cause over-oxidation.

The Gold Standard: Pinnick (Lindgren) Oxidation We prioritize the Pinnick Oxidation (


) for this transformation.
  • Why: It is driven by chlorous acid (

    
    ), a small, highly reactive species that is less affected by steric bulk than metal-oxo complexes.
    
  • Selectivity: It operates under mild acidic conditions (pH 3–5), preserving the N-ethyl group and the pyrazole ring integrity.

Chemical Mechanism & Pathway[1][2][3][4][5]

The reaction proceeds via the formation of a hydrate, followed by esterification with chlorous acid, and finally a pericyclic fragmentation.

DOT Diagram: Reaction Mechanism

PinnickMechanism Aldehyde Aldehyde (Substrate) (Sterically Crowded) Hydrate Gem-diol (Hydrate) Aldehyde->Hydrate + H2O / H+ ChloriteEster Chlorite Ester Intermediate Hydrate->ChloriteEster + HClO2 Acid Carboxylic Acid (Target) ChloriteEster->Acid Fragmentation Byproduct HOCl (Hypochlorous Acid) ChloriteEster->Byproduct Elimination Scavenger Scavenger (2-methyl-2-butene) Byproduct->Scavenger Rapid Quench Inert HCl + Acetone (Inert Byproducts) Scavenger->Inert

Figure 1: Mechanistic flow of the Pinnick oxidation.[1][2][3] Note the critical role of the scavenger in removing HOCl to prevent chlorination of the electron-rich pyrazole ring.

Protocol A: Pinnick Oxidation (Primary Method)

Application: Medicinal Chemistry, SAR studies, High-Purity requirements. Scale: 100 mg to 50 g.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1 1.0ReactantMW ~180.25 (est)
Sodium Chlorite (

)
1.5 – 2.0OxidantUse 80% tech grade; Safety: Strong Oxidizer.

1.5 – 2.0BufferMaintains pH 3–4 to generate

.
2-Methyl-2-butene 5.0 – 10.0ScavengerCritical: Prevents ring chlorination by HOCl.
Solvent System N/AMedium

-BuOH : THF :

(2:1:1)

Note: Due to the lipophilicity of the tert-butyl/ethyl groups, THF is added to the standard t-BuOH/Water mix to ensure the aldehyde remains in solution.

Step-by-Step Procedure
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate 1 (1.0 equiv) in the solvent mixture (

    
    -BuOH/THF/
    
    
    
    ). Ensure the solution is homogeneous.
  • Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: This reagent is volatile; keep the flask cool.

  • Buffer Preparation: Dissolve

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv) in a minimal amount of water in a separate beaker.
  • Oxidant Addition: Cool the reaction flask to 0°C (ice bath). Add the oxidant/buffer solution dropwise over 15–30 minutes.

    • Why: Exothermic control and prevention of chlorine gas accumulation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 2–4 hours.

    • Monitoring: Check TLC or LCMS. The aldehyde signal (approx. 10 ppm in

      
       NMR) should disappear.
      
  • Quench: Cool to 0°C. Add saturated aqueous Sodium Sulfite (

    
    ) solution dropwise until the yellow color (indicating 
    
    
    
    or
    
    
    ) fades completely.
  • Workup:

    • Acidify the aqueous layer to pH ~2 with 1N HCl. Caution: Do not go lower than pH 2 to avoid pyrazole salt formation issues during extraction.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is usually pure enough (>95%). If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography (MeOH/DCM gradient).

Protocol B: Permanganate Oxidation (Scale-Up Alternative)

Application: Process Chemistry, Large Scale (>100g), Cost-sensitive projects. Trade-off: Lower chemoselectivity; requires careful pH monitoring.

Reagents
  • Substrate 1 (1.0 equiv)

  • 
      (1.2 – 1.5 equiv)
    
  • Solvent: Acetone : Water (1:1)

Step-by-Step Procedure
  • Dissolve Substrate 1 in Acetone/Water.

  • Add solid

    
     in small portions over 1 hour at 0–10°C.
    
  • Allow to stir at RT for 4 hours.

  • Filtration: Filter the brown

    
     precipitate through a Celite pad. Wash the pad with hot water.
    
  • Isolation: Concentrate the filtrate to remove acetone. Acidify the remaining aqueous solution with HCl (pH 2) to precipitate the carboxylic acid.

  • Collection: Filter the white solid precipitate and dry in a vacuum oven.

Analytical Validation

To confirm the transformation, compare the spectral data of the starting material and the product.

FeatureAldehyde (Start)Carboxylic Acid (Product)

NMR (DMSO-

)
Singlet at ~9.8 – 10.0 ppm (CHO)Broad singlet at ~12.0 – 13.0 ppm (COOH)

NMR
Carbonyl peak at ~185 ppm Carbonyl peak at ~165 ppm
IR Spectroscopy Sharp band at 1680-1700

Broad band 2500-3300

(OH stretch)
LCMS (ESI+)


(+16 mass units)

Experimental Workflow Decision Tree

Workflow Start Start: Pyrazole Aldehyde CheckSolubility Check Solubility in tBuOH/H2O Start->CheckSolubility AddTHF Add THF (Co-solvent) CheckSolubility->AddTHF Insoluble PinnickPrep Prepare NaClO2 + Scavenger CheckSolubility->PinnickPrep Soluble AddTHF->PinnickPrep RunRxn Run Reaction (0°C -> RT, 4h) PinnickPrep->RunRxn Monitor LCMS/TLC Check RunRxn->Monitor Complete Aldehyde Consumed? Monitor->Complete Complete->RunRxn No (Add more NaClO2) Quench Quench with Na2SO3 Complete->Quench Yes Acidify Acidify to pH 2 & Extract Quench->Acidify Recrystal Recrystallize Acidify->Recrystal

Figure 2: Operational workflow for the oxidation process, highlighting solubility checks and decision points.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[2][3] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[4][1][2][3] Acta Chemica Scandinavica, 27, 888–890.[2] Link

  • Kraus, G. A., & Roth, B. (1980).[2] Synthetic studies toward verrucarol.[2] 2. Synthesis of the AB ring system. The Journal of Organic Chemistry, 45(24), 4825–4830. (Establishes the use of 2-methyl-2-butene scavenger). Link

  • Pinnick, H. W. (1990). The Pinnick Oxidation.[5][1][6][3][7] Organic Reactions, 38, 297-357. (Comprehensive review of the methodology).

  • Raol, G. et al. (2011). Synthesis and biological evaluation of 1-ethyl-3-substituted-pyrazole-4-carbaldehydes. Arkivoc, 2011(i), 196-245.[8] (Context for pyrazole aldehyde synthesis via Vilsmeier-Haack).[9][8] Link

Sources

Application

Application Notes and Protocols: Synthesis of Pyrazolo-Pyridine Derivatives from Pyrazole Aldehydes

Abstract: The fusion of pyrazole and pyridine rings creates the pyrazolo-pyridine scaffold, a privileged heterocyclic motif in modern medicinal chemistry. These compounds exhibit a wide array of biological activities, in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The fusion of pyrazole and pyridine rings creates the pyrazolo-pyridine scaffold, a privileged heterocyclic motif in modern medicinal chemistry. These compounds exhibit a wide array of biological activities, including kinase inhibition, as well as anticancer and antiviral properties.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the synthesis of pyrazolo-pyridine derivatives, with a particular focus on leveraging the versatility of pyrazole aldehydes as starting materials. We will explore several robust synthetic strategies, including multicomponent reactions and tandem condensation-cyclization sequences. Each methodology is presented with a detailed, field-tested protocol, mechanistic insights, and data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazolo-Pyridine Core

The pyrazolo-pyridine core is a bioisostere of purine, which allows it to interact with a variety of biological targets. This structural feature has led to the development of numerous compounds with significant therapeutic potential. For instance, derivatives of pyrazolo[3,4-b]pyridine are known to act as inhibitors for enzymes like c-Met and CDK8, which are implicated in cancer progression.[3] The synthetic accessibility and the ability to readily functionalize the pyrazolo-pyridine core make it an attractive scaffold for generating diverse chemical libraries for drug discovery.

Pyrazole aldehydes, particularly 1-substituted-3-methyl-1H-pyrazole-4-carboxaldehydes, serve as ideal precursors for building the fused pyridine ring. The aldehyde group provides a reactive handle for C-C bond formation, while the adjacent pyrazole ring system guides the subsequent cyclization to form the desired bicyclic structure. This guide focuses on practical, efficient, and scalable methods to achieve this transformation.

logical_flow Start Pyrazole Aldehyde (Starting Material) MCR Method 1: Multicomponent Reaction (MCR) Start->MCR Condensation Method 2: Tandem Condensation-Cyclization Start->Condensation Bohlmann Method 3: Modified Bohlmann-Rahtz Synthesis Start->Bohlmann Product Pyrazolo-Pyridine (Target Scaffold) MCR->Product Condensation->Product Bohlmann->Product MCR_Mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Tautomerization PzCHO Pyrazole Aldehyde Adduct1 Knoevenagel Adduct PzCHO->Adduct1 + Malononitrile (Piperidine) Malono Malononitrile Adduct2 Michael Adduct Adduct1->Adduct2 + 5-Aminopyrazole AminoPz 5-Aminopyrazole Product Pyrazolo[3,4-b]pyridine Adduct2->Product Intramolecular Cyclization Bohlmann_Rahtz_Mechanism Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine + NH₃ Ammonia NH₄OAc (Ammonia) Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Pyrazole Aldehyde (Michael Addition) PzCHO Pyrazole Aldehyde Product Pyrazolo-Pyridine Aminodiene->Product Cyclodehydration (H⁺, Heat)

Sources

Method

Application Note: Advanced Knoevenagel Condensation Strategies for Sterically Hindered Pyrazole Aldehydes

Executive Summary & The Steric Challenge Pyrazole-4-carboxaldehydes are highly privileged scaffolds in medicinal chemistry and agrochemicals, serving as critical precursors for the synthesis of COX-2 inhibitors, anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Steric Challenge

Pyrazole-4-carboxaldehydes are highly privileged scaffolds in medicinal chemistry and agrochemicals, serving as critical precursors for the synthesis of COX-2 inhibitors, anticancer agents, and antifungal compounds[1]. However, the functionalization of these aldehydes via the Knoevenagel condensation is notoriously difficult when the pyrazole ring is heavily substituted.

Substrates such as 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde or 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde possess immense steric bulk flanking the C4-formyl group[1][2]. In traditional Knoevenagel protocols (e.g., piperidine/pyridine in refluxing ethanol), this steric crowding shields the carbonyl carbon from nucleophilic attack by the active methylene carbanion, leading to sluggish kinetics, incomplete conversions, and poor yields (often requiring hours to days of reflux).

To overcome these thermodynamic and kinetic barriers, modern synthetic protocols leverage alternative energy inputs (ultrasonication, mechanochemistry) and advanced catalytic systems (organocatalysis, biocatalysis) to force the condensation to completion[3][4][5].

Mechanistic Interventions: Overcoming Activation Barriers

As an application scientist, selecting the right protocol requires understanding the causality behind the reaction's failure under standard conditions. The primary bottleneck is the high activation energy (


) required for the bulky nucleophile to approach the hindered electrophilic center.
  • Aqueous Ultrasonication: Utilizing ammonium carbonate in a water/ethanol mixture under sonication relies on acoustic cavitation. The formation and collapse of microbubbles create localized "hot spots" of extreme temperature and pressure. This localized energy easily overcomes the steric activation barrier, while the aqueous medium drives the hydrophobic organic substrates into close proximity, accelerating the reaction from hours to mere minutes[4].

  • Organocatalysis (L-Proline): L-proline acts as a bifunctional catalyst. Rather than relying solely on base-catalyzed carbanion formation, the secondary amine of L-proline condenses with the sterically hindered pyrazole aldehyde to form a highly electrophilic iminium intermediate. This intermediate is significantly more reactive than the parent aldehyde, effectively bypassing the steric penalty during the subsequent nucleophilic attack[5].

  • Biocatalysis (Baker's Yeast): For complex multicomponent cascades, baker's yeast provides an enzymatic pocket that pre-organizes the substrates (e.g., pyrazole aldehyde, malononitrile, and ethyl acetoacetate) via hydrogen bonding. This pre-organization lowers the entropic cost of the reaction, allowing Knoevenagel-Michael addition cascades to proceed smoothly at ambient temperatures[3].

Mechanism A Sterically Hindered Pyrazole-4-Carboxaldehyde C Catalytic Activation (L-Proline / Base) A->C Electrophilic Activation B Active Methylene (e.g., Malononitrile) B->C Deprotonation D Nucleophilic Attack (Overcoming Steric Clash) C->D E Aldol Intermediate D->E F Dehydration (-H2O) E->F G Knoevenagel Adduct (Target Olefin) F->G Thermodynamic Sink

Fig 1: Mechanistic pathway of catalyzed Knoevenagel condensation overcoming steric hindrance.

Quantitative Data Summary

The following table synthesizes the quantitative performance of various Knoevenagel condensation methodologies applied to sterically hindered pyrazole aldehydes.

MethodologyCatalystSolvent SystemEnergy InputAvg. Reaction TimeTypical YieldReference
Traditional Reflux Piperidine/PyridineEthanolThermal (Reflux)3 - 6 hours60 - 78%
Aqueous Sonication (NH

)

CO

(20 mol%)
H

O:EtOH (1:1)
Ultrasonication3 - 5 mins85 - 95%[4]
Mechanochemical L-ProlineSolvent-FreePhysical Grinding15 - 30 mins80 - 92%[5]
Biocatalytic Cascade Baker's YeastEthanolAmbient Stirring3 - 4 hours82 - 90%[3]

Validated Experimental Protocols

Protocol A: Ultrasonication-Assisted Aqueous Condensation

Objective: Rapid, high-yielding synthesis of pyrazole olefins using mild, green conditions. Causality: Ammonium carbonate is a mild base that prevents unwanted side reactions (like self-condensation or degradation of the pyrazole ring) that stronger bases might induce. The 1:1 water-ethanol ratio ensures substrate solubility while maximizing the hydrophobic effect to drive the condensation forward[4].

Step-by-Step Procedure:

  • Reagent Mixing: In a 50 mL round-bottom flask, add the sterically hindered pyrazole aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol)[4].

  • Solvent & Catalyst Addition: Add 10 mL of a freshly prepared Water:Ethanol (1:1 v/v) mixture. Stir briefly to suspend the reactants. Add ammonium carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ) (20 mol%) to the flask[4].
  • Energy Input: Submerge the flask in an ultrasonic bath (e.g., 50/60 Hz, 220 V) at ambient temperature. Sonicate the mixture for 3 to 5 minutes[4].

  • Self-Validation (In-Process): The reaction is self-indicating; as the condensation proceeds, the highly hydrophobic Knoevenagel adduct will begin to precipitate out of the aqueous mixture, forming a dense solid. Monitor completion via TLC (Ethyl Acetate:n-Hexane, 3:7)[4].

  • Workup: Pour the reaction mixture over crushed ice to fully crash out the product. Filter the solid under reduced pressure, wash thoroughly with cold water, and recrystallize from hot ethanol[4].

Workflow Step1 1. Reagent Preparation Pyrazole Aldehyde + Active Methylene Step2 2. Catalyst Addition (NH4)2CO3 in H2O/EtOH (1:1) Step1->Step2 Step3 3. Energy Input Ultrasonication (Ambient Temp, 3-5 min) Step2->Step3 Step4 4. Reaction Monitoring TLC & Visual Precipitation Step3->Step4 Step5 5. Product Isolation Ice-Water Workup & Filtration Step4->Step5 Step6 6. Analytical Validation 1H NMR (Vinyl CH ~8.0-9.2 ppm) Step5->Step6

Fig 2: Step-by-step workflow for the ultrasonication-assisted aqueous condensation protocol.

Protocol B: Solvent-Free Mechanochemical Synthesis

Objective: Eco-friendly synthesis bypassing solubility issues of highly lipophilic pyrazole aldehydes. Causality: Physical grinding introduces intense mechanical shear forces, continuously exposing fresh reactive surfaces. L-proline acts as an asymmetric organocatalyst, forming a reactive iminium ion that dictates the stereochemical outcome (typically favoring the Z-isomer due to thermodynamic stability)[5].

Step-by-Step Procedure:

  • Preparation: To an agate mortar, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), the active methylene compound (e.g., a reactive pyrazolone, 1.0 mmol), and L-proline (10 mol%)[5].

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 15 to 30 minutes.

  • Self-Validation (In-Process): The mixture will transition from a dry powder to a localized melt/paste as the reaction generates water (dehydration step of the Knoevenagel condensation), indicating the formation of the olefin[5].

  • Workup: Extract the paste with cold ethanol or water to dissolve the L-proline catalyst. Filter the insoluble Knoevenagel product and dry under a vacuum[5].

Protocol C: Biocatalytic One-Pot Cascade (Knoevenagel-Michael Addition)

Objective: Synthesis of complex fused pyranopyrazoles via a multi-component reaction. Causality: Baker's yeast provides a mildly acidic/basic microenvironment and enzymatic pockets that stabilize the highly hindered transition states of the initial Knoevenagel adduct, immediately priming it for a Michael addition by a third component without the need to isolate the unstable intermediate[3].

Step-by-Step Procedure:

  • Reagent Mixing: In a 50 mL flask, combine the pyrazole aldehyde (5 mmol), malononitrile (5 mmol), hydrazine hydrate (5 mmol), and ethyl acetoacetate (5 mmol) in 20 mL of ethanol[3].

  • Biocatalyst Addition: Add 2.0 g of dry baker's yeast to the mixture[3].

  • Reaction: Stir the suspension at room temperature for 3 to 4 hours.

  • Workup: Filter the reaction mass through a silica bed under reduced pressure to remove the yeast catalyst. Wash the bed with ethanol. Concentrate the filtrate and purify via recrystallization[3].

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, the protocol must be analytically validated:

  • 
    H NMR Spectroscopy:  The hallmark of a successful Knoevenagel condensation is the disappearance of the aldehyde proton (typically ~9.5 - 10.5 ppm) and the emergence of a sharp singlet corresponding to the newly formed vinyl proton (C=CH) . For sterically hindered pyrazole derivatives, this vinylic proton typically resonates downfield between 
    
    
    
    8.00 and 9.20 ppm
    due to the deshielding effect of the adjacent electron-withdrawing groups (e.g., -CN, -COOEt) and the pyrazole ring[4].
  • IR Spectroscopy: Confirm the loss of the strong aldehyde C=O stretch (~1690 cm

    
    ) and the appearance of the alkene C=C stretch (~1580-1620 cm
    
    
    
    ) alongside specific active methylene functional groups (e.g., sharp C
    
    
    N stretch at ~2220 cm
    
    
    )[4][6].
  • Mass Spectrometry (ESI-MS): Ensure the molecular ion peak matches the expected mass minus water (

    
     or 
    
    
    
    depending on ionization mode), confirming the dehydration step has occurred[4].

References

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives Asian Publication Corporation URL:

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly Synthesis Journal of Pharmaceutical Negative Results URL:[3]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media ResearchGate / European Chemical Bulletin URL:[4]

  • Synthesis of 4-pyrazolylmethylenepyrazol-5(4H)-ones via Knoevenagel condensation of pyrazolone and pyrazole aldehydes promoted by L-proline TSI Journals URL:[5]

  • 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE ChemicalBook URL:[2]

  • Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents Omics Online URL:[6]

  • DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ARYL PYRAZOLE- INDANONE HYBRIDS Rasayan Journal of Chemistry URL:[1]

Sources

Application

Application Note: 3-tert-Butyl-1-ethyl-pyrazole-4-carbaldehyde as a Ligand Precursor

Abstract This guide details the technical specifications, synthetic utility, and experimental protocols for using 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (referred to herein as TBEP-CHO ) as a ligand precursor. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the technical specifications, synthetic utility, and experimental protocols for using 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (referred to herein as TBEP-CHO ) as a ligand precursor. TBEP-CHO is a versatile building block for coordination chemistry, particularly in the synthesis of sterically demanding Schiff base ligands. The tert-butyl group at the 3-position provides critical steric bulk that modulates metal center accessibility, while the 1-ethyl group enhances solubility in non-polar organic solvents. This document provides validated protocols for ligand synthesis, metal complexation, and quality control.

Chemical Profile & Strategic Advantages[1]

Structural Logic

TBEP-CHO is designed to overcome common limitations in pyrazole-based ligands:

  • Steric Control (3-tert-butyl): Unlike methyl or phenyl analogs, the bulky tert-butyl group prevents the formation of coordinatively saturated, inactive metal aggregates. It forces specific geometries (e.g., tetrahedral vs. square planar) in transition metal complexes.

  • Solubility (1-ethyl): The ethyl chain breaks crystal lattice energy more effectively than a methyl group or a naked nitrogen, ensuring the resulting complexes remain soluble in solvents like dichloromethane (DCM), toluene, and tetrahydrofuran (THF), which is crucial for homogeneous catalysis.

  • Reactivity (4-CHO): The aldehyde handle is highly reactive toward primary amines, hydrazines, and phosphines, allowing for modular ligand library generation.

Chemical Data
PropertySpecification
IUPAC Name 3-(tert-butyl)-1-ethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Off-white to pale yellow solid/oil (low melting point)
Solubility Soluble in DCM, CHCl₃, MeOH, EtOH, Toluene
Storage 2–8°C under inert atmosphere (Ar/N₂)

Workflow Visualization

The following diagram illustrates the conversion of TBEP-CHO into active catalytic species.

LigandWorkflow TBEP TBEP-CHO (Precursor) Schiff Schiff Base Ligand (Imine) TBEP->Schiff Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Schiff Complex Active Metal Complex (Catalyst) Schiff->Complex Coordination AmineLigand Amine Ligand (Secondary) Schiff->AmineLigand Reduction Metal Metal Salt (MX2) Metal->Complex Reduction Reduction (NaBH4) AmineLigand->Complex Coordination

Figure 1: Synthetic workflow for converting TBEP-CHO into coordination complexes. Solid lines indicate the primary Schiff base route; dashed lines indicate the reductive amination route.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands (General)

This protocol describes the condensation of TBEP-CHO with a generic primary amine (e.g., aniline, ethylenediamine, or chiral amines).

Reagents:

  • TBEP-CHO (1.0 equiv)

  • Primary Amine (1.0 equiv for mono-amines, 0.5 equiv for diamines)

  • Ethanol (Absolute) or Methanol

  • Glacial Acetic Acid (Catalytic, optional)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 mmol (0.90 g) of TBEP-CHO in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 5.0 mmol of the target amine dropwise.

    • Note: If the amine is a hydrochloride salt, add 5.0 mmol of triethylamine (Et₃N) to neutralize.

  • Catalysis: If reaction is slow (monitored by TLC), add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor the disappearance of the aldehyde spot on TLC (Silica, 20% EtOAc/Hexane). The aldehyde typically has an R_f ~0.5–0.6; the imine will usually be lower or higher depending on the amine polarity.

  • Work-up:

    • Method A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Method B (Extraction): If no precipitate forms, remove solvent via rotary evaporation. Redissolve the residue in DCM (30 mL), wash with water (2 x 15 mL) to remove unreacted amine/acid, dry over MgSO₄, and concentrate.

  • Yield: Typical yields range from 85–95%.

Protocol B: Metal Complexation (Example: Cu(II))

This protocol creates a coordination complex suitable for antimicrobial studies or Lewis acid catalysis.

Reagents:

  • Schiff Base Ligand (from Protocol A) (1.0 equiv)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1.0 equiv)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the Schiff Base Ligand in 10 mL of hot methanol.

  • Metal Addition: In a separate beaker, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of hot methanol. Add this solution slowly to the ligand solution while stirring.

  • Reaction: The solution color should change immediately (often to green, brown, or deep blue). Reflux for 2 hours.

  • Isolation: Allow the solution to cool slowly to room temperature to induce crystallization.

    • Crystallization Tip: If no crystals form, reduce volume by 50% and store at 4°C overnight.

  • Characterization: Filter the complex, wash with cold methanol and diethyl ether. Analyze via IR (shift in C=N stretch) and Elemental Analysis.

Critical Analysis & Troubleshooting

The "Steric Wall" Effect

The tert-butyl group at position 3 creates a "steric wall" that protects the metal center.

  • Benefit: Prevents the formation of inactive chemically-bridged dimers (e.g., halide-bridged species).

  • Challenge: It may slow down the condensation reaction with bulky amines (e.g., 2,6-diisopropylaniline).

  • Solution: For bulky amines, switch solvent to Toluene and use a Dean-Stark trap to remove water azeotropically, driving the equilibrium forward.

Stability Concerns

Aldehydes can oxidize to carboxylic acids if stored improperly.

  • QC Check: Before use, run a ¹H NMR. The aldehyde proton appears as a singlet around 9.8–10.0 ppm . If a broad singlet is seen at 11–12 ppm, significant oxidation to the carboxylic acid has occurred. Purify via silica plug filtration (DCM eluent) before use.

References

  • Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

    • Methodology: The synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes is a standard application of the Vilsmeier-Haack reaction (POCl₃/DMF) on pyrazoles.
    • Source: Popova, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[1] Arkivoc2018 , v, 272-286. Link

  • Schiff Base Coordination Chemistry

    • Context: Detailed protocols for condensing pyrazole-4-carbaldehydes with amines and subsequent metal complex
    • Source: Singh, K., et al. "Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases." European Journal of Medicinal Chemistry2012 , 52, 313-321. Link

  • Steric Influence of tert-Butyl Groups

    • Context: Discussion on how 3-tert-butyl substitution affects C-H activation and metal coordin
    • Source: Wang, H., et al. "Orchestrated Triple C–H Activation Reactions Using Two Directing Groups." Journal of the American Chemical Society2015 , 137(20), 6662–6668. Link

  • Biological Activity of Pyrazole Schiff Bases

    • Context: Applications of these complexes in antimicrobial research.[2][3]

    • Source: Kumar, P., et al. "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes." RSC Advances2025 , 15. Link

Sources

Method

Technical Application Note: Grignard Addition to Pyrazole-4-carbaldehydes

Abstract The reaction of pyrazole-4-carbaldehyde with Grignard reagents presents a classic chemoselectivity challenge in heterocyclic chemistry: the competition between nucleophilic addition to the carbonyl group and dep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reaction of pyrazole-4-carbaldehyde with Grignard reagents presents a classic chemoselectivity challenge in heterocyclic chemistry: the competition between nucleophilic addition to the carbonyl group and deprotonation of the acidic pyrazole N-H (


). While standard aldehydes react cleanly with 1.0–1.1 equivalents of organomagnesium species, pyrazole-4-carbaldehydes require distinct strategic planning to avoid low yields, precipitation of insoluble magnesium salts, and stalled reactions.

This guide outlines two validated protocols:

  • The "Sacrificial" Method (Unprotected): For simple, inexpensive Grignard reagents.

  • The Protection-Deprotection Sequence: For complex, expensive, or sterically hindered nucleophiles.

Part 1: Strategic Decision Matrix

Before initiating synthesis, evaluate the cost and availability of your Grignard reagent (


) to select the appropriate pathway.
FeatureMethod A: Unprotected (Sacrificial) Method B: N-Protected (THP/SEM)
Stoichiometry Requires

equiv
of R-MgX.
Requires

equiv
of R-MgX.[1]
Step Count 1 Step (Direct).3 Steps (Protect

React

Deprotect).
Atom Economy Low (1 equiv of R-MgX is wasted as base).High (Grignard is used efficiently).
Solubility Risk of N-MgX salt precipitation (heterogeneous).Homogeneous solution (cleaner kinetics).
Ideal For Cheap reagents (MeMgBr, PhMgBr, EtMgBr).Precious/Complex reagents or convergent synthesis.

Part 2: Mechanistic Insight & Solubility

The reaction of an unprotected pyrazole-4-carbaldehyde (1) with a Grignard reagent proceeds through an obligate dianionic-type intermediate (or a neutral magnesium salt) before carbon-carbon bond formation occurs.

The "Turbo" Effect

Standard Grignard reagents in diethyl ether often lead to the precipitation of the pyrazolyl-magnesium bromide salt, which coats the unreacted aldehyde and halts the reaction.

  • Critical Insight: The use of THF is mandatory for Method A. The coordination of THF to magnesium significantly increases the solubility of the N-Mg species compared to diethyl ether.

  • Advanced Additive: For particularly stubborn substrates, the addition of anhydrous LiCl (or use of Knochel’s Turbo Grignard) breaks up polymeric magnesium aggregates, increasing the effective concentration of the active species [1].

Mechanistic Pathway (DOT Visualization)

G Start Pyrazole-4-carbaldehyde (Free NH) Deprotonation Step 1: Deprotonation (Fast, Exothermic) Start->Deprotonation + 1.0 eq R-MgX Protection N-Protection (THP/SEM) Start->Protection Method B Grignard R-MgX (Grignard Reagent) Salt N-Magnesio Intermediate (Solubility Risk) Deprotonation->Salt - R-H Addition Step 2: Nucleophilic Addition (Requires 2nd Equiv R-MgX) Salt->Addition + 1.2 eq R-MgX Alkoxide Magnesium Alkoxide Addition->Alkoxide Product Secondary Alcohol Alkoxide->Product H3O+ Quench ProtectedAld N-Protected Aldehyde Protection->ProtectedAld DirectAdd Direct Addition (1.1 Equiv R-MgX) ProtectedAld->DirectAdd DirectAdd->Alkoxide

Figure 1: Comparative reaction pathways. Method A (Red) consumes 2 equivalents of reagent and passes through a salt intermediate. Method B (Blue) follows standard carbonyl addition kinetics.

Part 3: Detailed Protocols

Protocol A: The "Sacrificial Base" Method (Unprotected)

Use this for simple alkyl/aryl Grignards (e.g., MeMgBr, PhMgBr).

Reagents:

  • Pyrazole-4-carbaldehyde (1.0 equiv)

  • Grignard Reagent (2.5 equiv) — Excess is vital.

  • Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Add pyrazole-4-carbaldehyde and dissolve in anhydrous THF.

    • Note: Do not use Diethyl Ether (

      
      ). The N-Mg salt will precipitate immediately and stall the reaction.
      
  • Deprotonation (The "Sacrifice"): Cool the solution to 0 °C . Add the first 1.0–1.1 equivalents of Grignard reagent dropwise.

    • Observation: You will observe gas evolution (alkane release) and potentially a slight haze/precipitate. This is the formation of the pyrazolyl-magnesium species.

  • Equilibration: Stir at 0 °C for 15 minutes to ensure complete deprotonation.

  • Addition: Add the remaining 1.4–1.5 equivalents of Grignard reagent.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[1][2] If starting material persists, heat to mild reflux (60 °C) for 1 hour. The N-Mg species is less electrophilic than a neutral aldehyde, often requiring thermal energy.

  • Quench: Cool to 0 °C. Quench carefully with saturated aqueous

    
     .
    
    • Why?

      
       buffers the pH to ~9, preventing acid-catalyzed dehydration of the resulting alcohol.
      
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[3]
Protocol B: The THP-Protection Method (High Value)

Use this for expensive Grignards or if the "Sacrificial" method fails due to solubility.

Phase 1: Green Protection (THP) [2]

  • Mix pyrazole-4-carbaldehyde (1 equiv) and 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).

  • Add catalyst: Trifluoroacetic acid (TFA, 0.05 equiv).

  • Stir at RT (solvent-free or in DCM) for 2 hours.

  • Wash with saturated

    
    , dry, and concentrate. Yields are typically >90%.
    

Phase 2: Grignard Addition

  • Dissolve N-THP-pyrazole-4-carbaldehyde in anhydrous THF or Ether.

  • Cool to -78 °C (or 0 °C depending on R-MgX reactivity).

  • Add 1.1 equiv of Grignard reagent.[1]

  • Stir for 1 hour. Quench with

    
    .[1][3]
    
  • Isolate the N-protected alcohol.

Phase 3: Deprotection

  • Dissolve intermediate in MeOH.

  • Add catalytic p-Toluenesulfonic acid (pTSA) or HCl (1M).

  • Stir at RT for 1–2 hours. The THP group cleaves easily, yielding the pure secondary alcohol.

Part 4: Troubleshooting & Optimization

ProblemDiagnosisSolution
No Reaction (SM recovered) N-MgX salt precipitated and coated the aldehyde.Switch solvent to THF . Add 1.5 eq LiCl to solubilize the intermediate (Knochel condition).
Low Yield (<40%) Insufficient Grignard used; deprotonation consumed the nucleophile.Increase Grignard loading to 3.0 equivalents .
Complex Mixture Grignard attacked the pyrazole ring (rare) or over-addition.Ensure temperature is controlled (0 °C). Switch to Method B (Protection).
Dehydration to Alkene Workup was too acidic.Use Sat.

for quench.[1][3] Do not use 1M HCl.

References

  • Knochel, P., et al. "Turbo-Grignard reagents and their application in organic synthesis." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794-9824.

  • Ahmed, B. M., & Mezei, G. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles." RSC Advances, vol. 5, 2015.

  • Master Organic Chemistry. "Reactions of Grignard Reagents."

  • BenchChem. "Grignard Synthesis of Secondary Alcohols: Technical Protocols."

Sources

Application

preparation of pyrazole-based chalcones from 3-tert-butyl-1-ethyl aldehyde

Executive Summary This application note details the optimized synthesis of pyrazole-bearing chalcones derived from 1-ethyl-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde . These scaffolds are "privileged structures" in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of pyrazole-bearing chalcones derived from 1-ethyl-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde . These scaffolds are "privileged structures" in medicinal chemistry, exhibiting potent anticancer (tubulin polymerization inhibition), anti-inflammatory (COX-2 inhibition), and antimicrobial properties.

The protocol utilizes a base-catalyzed Claisen-Schmidt condensation , optimized for the steric bulk of the tert-butyl group. Unlike standard benzaldehyde condensations, the electron-rich pyrazole ring and the lipophilic tert-butyl moiety require specific solvent/base adjustments to maximize yield and ensure E-isomer selectivity.

Scientific Background & Mechanism[1][2][3][4]

The Pharmacophore

The target molecule combines two bioactive units:

  • The Pyrazole Core: A 1-ethyl-3-(tert-butyl) substitution pattern improves lipophilicity (LogP) and metabolic stability compared to un-substituted analogues.

  • The Chalcone Linker: An

    
    -unsaturated ketone system acting as a Michael acceptor, capable of covalent interactions with cysteine residues in target proteins (e.g., kinases or tubulin).
    
Reaction Mechanism

The synthesis proceeds via the Claisen-Schmidt condensation.[1][2][3][4][5] The reaction is driven by the formation of a thermodynamically stable conjugated system.

  • Enolate Formation: Base removes an

    
    -proton from the acetophenone derivative.[1]
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrazole aldehyde.

  • Dehydration: Elimination of water (E1cB mechanism) yields the

    
    -unsaturated ketone.
    

Note on Stereochemistry: The steric bulk of the tert-butyl group at position 3 strongly favors the formation of the (E)-isomer (trans) to minimize steric clash with the carbonyl group of the chalcone.

Visualizing the Pathway

The following diagram outlines the mechanistic flow and critical decision points.

ReactionMechanism Start Acetophenone (Nucleophile) Enolate Enolate Ion (Intermediate) Start->Enolate Deprotonation Base Base Catalyst (NaOH/KOH) Base->Enolate Aldol Beta-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Aldehyde Pyrazole Aldehyde (Electrophile) Aldehyde->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product (E)-Chalcone (Final Product) Dehydration->Product Irreversible Elimination

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation favoring the (E)-isomer.

Experimental Protocol

Materials & Reagents[4]
  • Precursor: 1-Ethyl-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv). Note: If not commercially available, this is synthesized via Vilsmeier-Haack formylation of the corresponding hydrazone.

  • Reactant: Substituted Acetophenone (1.0 - 1.1 equiv).

  • Solvent: Ethanol (95%) or Methanol (Absolute).

  • Catalyst: Sodium Hydroxide (NaOH) 40% aq. solution or pellets.

  • Quenching: Ice-cold distilled water, dilute HCl (0.1 N).

Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in Ethanol (20 mL).

  • Critical Check: Ensure the aldehyde is fully dissolved. The tert-butyl group increases lipophilicity; if dissolution is slow, warm slightly to 35°C, then cool back to room temperature (RT).

Step 2: Catalyst Addition
  • Place the flask in an ice bath (0-5°C).

  • Add NaOH solution (5 mL, 40% aq) dropwise over 10 minutes.

    • Why: Exothermic addition can cause side reactions (Cannizzaro) or polymerization.

  • Remove the ice bath and allow the mixture to stir at Room Temperature for 6–12 hours.

Step 3: Monitoring
  • Monitor via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

  • Visual Indicator: The reaction mixture typically deepens in color (yellow to orange/red) as the conjugated chalcone forms.

Step 4: Workup & Isolation
  • Pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.

  • Acidify slightly with dilute HCl (to pH ~6-7) to neutralize excess base. Caution: Do not make it too acidic, or the pyrazole nitrogen may protonate, affecting solubility.

  • The solid precipitate (chalcone) should form immediately.

  • Filter the precipitate using a Buchner funnel.

  • Wash the cake with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

Step 5: Purification
  • Recrystallization: Dissolve the crude solid in minimum hot ethanol. Allow to cool slowly to RT, then refrigerate.

  • Collect the crystals.

Green Chemistry Alternative (PEG-400)

For higher yields and eco-friendly conditions:

  • Solvent: Replace Ethanol with PEG-400 (15 mL).

  • Temperature: Heat to 60-80°C for 2-3 hours.

  • Workup: Extract with ether/ethyl acetate (PEG-400 is not easily removed by filtration alone unless poured into large excess water).

Data Analysis & Validation

Expected Yields

Yields vary based on the electronic nature of the acetophenone substituent.

Acetophenone Substituent (R)Electronic EffectExpected Yield (%)Reaction Time (h)
-H Neutral80 - 856
-NO2 (4-position) Electron Withdrawing90 - 953-4
-OMe (4-position) Electron Donating65 - 7512-24
-Cl (4-position) Weakly Withdrawing85 - 885
Characterization Standards

To validate the structure, ensure the following spectral signatures are present:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Olefinic Protons: A pair of doublets between

      
       7.4 and 8.0 ppm.
      
    • Coupling Constant (

      
      ):  Critical for stereochemistry. Look for 
      
      
      
      Hz, confirming the (E)-trans geometry.
    • tert-Butyl Group: A strong singlet (9H) around

      
       1.3 - 1.5 ppm.
      
    • Ethyl Group: A triplet (~1.4 ppm) and quartet (~4.1 ppm).

  • IR Spectroscopy:

    • C=O Stretching: ~1650–1660 cm⁻¹ (shifted lower than standard ketones due to conjugation).

    • C=C Stretching: ~1580–1600 cm⁻¹.

Experimental Workflow Diagram

Workflow Step1 Dissolve Aldehyde & Ketone Solvent: EtOH Step2 Add NaOH (40%) Dropwise @ 0°C Step1->Step2 Step3 Stir @ RT (6-12 Hours) Step2->Step3 Decision TLC Check (Complete?) Step3->Decision Decision->Step3 No Step4 Pour onto Crushed Ice Neutralize with HCl Decision->Step4 Yes Step5 Filtration & Wash (Cold H2O/EtOH) Step4->Step5 Step6 Recrystallization (Hot Ethanol) Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and purification of pyrazole chalcones.

Troubleshooting & Optimization

"Oiling Out"

Problem: The product forms a sticky oil instead of a precipitate upon pouring into ice water. Cause: The melting point of the chalcone is near room temperature, or impurities are lowering the mp. Solution:

  • Decant the water.

  • Dissolve the oil in a minimal amount of diethyl ether.

  • Add hexane dropwise until turbid.

  • Scratch the flask walls with a glass rod to induce nucleation.

Low Yield with Electron-Rich Ketones

Problem: 4-Methoxyacetophenone or similar electron-rich ketones react slowly. Cause: The enolate is less stable/reactive. Solution:

  • Increase temperature to Reflux (78°C) .

  • Switch base to KOH (stronger) or use Piperidine (organocatalyst) in refluxing ethanol.

Cannizzaro Reaction (Side Product)

Problem: Formation of pyrazole carboxylic acid and alcohol. Cause: Base concentration too high; aldehyde reacting with itself. Solution: Ensure the ketone is added before the base. Add base slowly.

References

  • Biological Importance

    • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (2020).[6] Ignited.in.

  • Synthetic Methodology (Claisen-Schmidt)

    • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (2013).[7] PMC.

  • Green Chemistry Approach

    • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Healthcare Bulletin.

  • Antitumor Activity Context

    • Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents.[8] (2010).[7][8] Bioorganic & Medicinal Chemistry.

  • Vilsmeier-Haack Precursor Synthesis

    • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[9] (2011).[9][7][10] University of Michigan.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Regioselectivity in the N-Ethylation of 3-tert-Butylpyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the frustrating reality of pyrazole alkylation: you want a single regioisomer, but t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the frustrating reality of pyrazole alkylation: you want a single regioisomer, but tautomerism and competing kinetic pathways conspire to give you a mixture. The N-ethylation of 3-tert-butylpyrazole is a classic example of substrate-controlled regioselectivity[1].

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind your experimental choices, troubleshoot common regioselectivity failures, and provide a self-validating workflow to ensure you isolate the exact isomer you need.

Mechanistic Overview: The Root of the Problem

3-tert-butylpyrazole exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic nitrogen centers (N1 and N2). Because the bulky tert-butyl group sits at C3, it creates a severe steric penalty for any electrophile (like bromoethane) approaching the adjacent N2 position. Consequently, N1-alkylation is sterically favored, but the degree of selectivity is highly dependent on your choice of base, solvent, and temperature.

Mechanism Tautomer 3-tert-butyl-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Resonance Stabilized) Tautomer->Anion Base De-protonation PathA Attack via N1 (Sterically Accessible) Anion->PathA Ethyl Halide PathB Attack via N2 (Sterically Hindered) Anion->PathB Ethyl Halide ProdA 1-Ethyl-3-tert-butylpyrazole (Major Isomer) PathA->ProdA ProdB 1-Ethyl-5-tert-butylpyrazole (Minor Isomer) PathB->ProdB

Mechanistic divergence in 3-tert-butylpyrazole N-ethylation driven by steric hindrance.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why am I getting a 3:2 mixture of 1,3- and 1,5-isomers when using standard bases like KOt-Bu or NaH? A1: You are falling victim to tight ion-pairing. Coordinating metallic bases such as KOt-Bu or NaH form tight complexes with the pyrazolide nitrogen atoms. In many cases, the metal cation coordinates to the less hindered N1, effectively "masking" it and forcing the electrophile to attack the sterically hindered N2 position, or it scrambles the inherent steric bias of the substrate[2]. This leads to poor regioselectivity (often around a 3:2 ratio)[2].

Q2: How can I maximize the yield of the sterically favored 1-ethyl-3-tert-butylpyrazole (N1-alkylation)? A2: You must switch to a weaker, non-coordinating base[2]. By using a base with a large, soft cation (like Cs₂CO₃ or K₂CO₃), you prevent tight ion-pairing. This leaves the "naked" pyrazolide anion free to react based purely on its inherent steric environment. The bulky tert-butyl group will then effectively block N2, driving the ethylation almost exclusively to N1. Changing the size and charge of the cation is a proven method to control this regioselectivity[3].

Q3: Does the solvent matter as much as the base? A3: Absolutely. The polarity of the solvent plays a crucial role in separating the ion pair[4]. Polar aprotic solvents like DMF, DMSO, or acetonitrile stabilize the dissociated ions, allowing steric approach control to dominate the transition state[4]. Running this reaction in a non-polar solvent like THF will suppress ion dissociation, leading to higher amounts of the undesired 1,5-isomer.

Part 2: Quantitative Data & Troubleshooting Guide

To successfully troubleshoot your reaction, compare your current conditions against the optimization matrix below.

Table 1: Base and Solvent Effects on Regioselectivity
Base / Solvent SystemTemp (°C)Expected N1:N2 RatioMechanistic Rationale
NaH / THF 0 to 25~ 3:2Tight ion pairing masks inherent steric bias, reducing selectivity[2].
KOt-Bu / EtOH 25~ 3:2Metal coordination at N2 alters nucleophilicity, leading to poor regiocontrol[2].
K₂CO₃ / DMF 60> 10:1Non-coordinating base in polar aprotic solvent allows steric approach control to dominate[4].
Cs₂CO₃ / DMSO 25> 20:1Highly polar solvent with soft cation maximizes the steric penalty at N2, heavily favoring N1[3].
Troubleshooting Workflow

If your LC-MS or NMR analysis reveals unacceptable levels of the 1,5-isomer, follow this decision tree to correct the reaction trajectory.

Workflow Start Analyze Regioisomer Ratio (LC-MS or NMR) Check Is 1,5-isomer > 10%? Start->Check Yes Yes: Poor Selectivity Check->Yes High N2 Attack No No: Acceptable Selectivity Check->No High N1 Attack Action1 Switch to Non-Coordinating Base (e.g., Cs2CO3) Yes->Action1 Proceed Proceed to Workup & Chromatography No->Proceed Action2 Change Solvent to Polar Aprotic (DMF/DMSO) Action1->Action2 Action2->Start Re-run Reaction

Decision tree for troubleshooting and optimizing pyrazole N-ethylation regioselectivity.

Part 3: Validated Experimental Protocol

The following protocol is engineered as a self-validating system to synthesize 1-ethyl-3-tert-butylpyrazole with >95% regioselectivity.

Objective: Maximize N1-alkylation using steric approach control via a non-coordinating base system in a highly polar aprotic environment.

Materials:

  • 3-tert-butylpyrazole (1.0 eq, 10 mmol)

  • Bromoethane (1.2 eq, 12 mmol)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3-tert-butylpyrazole and anhydrous DMF to create a 0.2 M solution.

    • Causality: Anhydrous conditions are critical. Trace water will hydrate the cesium cation, altering its coordination sphere and potentially reducing the basicity of the carbonate, which stalls the deprotonation step.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. Stir at room temperature for 30 minutes.

    • Causality: Cs₂CO₃ is explicitly chosen because the large, soft cesium cation minimizes tight ion-pairing with the pyrazolide nitrogen[3]. This ensures the inherent steric bulk of the tert-butyl group is the sole factor dictating the electrophilic attack.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add bromoethane (1.2 eq) dropwise over 10 minutes.

    • Causality: Lowering the temperature reduces the kinetic energy of the system. This amplifies the activation energy difference between the sterically hindered N2 pathway and the accessible N1 pathway, heavily skewing the product ratio toward the 1,3-isomer.

  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Validation Check: The disappearance of the starting material (UV active, lower R_f) and the emergence of a single major non-polar spot (higher R_f) validates successful N-alkylation. If a secondary spot appears just below the major product, this indicates 1,5-isomer contamination.

  • Workup: Quench the reaction with 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash with 5% aqueous LiCl (3 x 30 mL).

    • Causality: The 5% aqueous LiCl wash is a highly effective, field-proven method for pulling residual DMF out of the organic layer, preventing solvent contamination during isolation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to isolate pure 1-ethyl-3-tert-butylpyrazole.

References
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. nih.gov.
  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activ
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. mdpi.com.
  • Technical Support Center: Optimizing N-Alkyl

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Pivalaldehyde Condensation

Ticket ID: PIVAL-001 Subject: Troubleshooting failed condensations with 2,2-dimethylpropanal (Pivalaldehyde) Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary: The "Piva...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PIVAL-001 Subject: Troubleshooting failed condensations with 2,2-dimethylpropanal (Pivalaldehyde) Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary: The "Pivalaldehyde Wall"

You are likely reading this because a standard base-catalyzed aldol or Knoevenagel condensation with pivalaldehyde failed. The reaction either didn't start, or it produced a complex mixture of starting material and decomposition products.

The Root Cause:

  • Steric Shielding: The tert-butyl group acts as a "goalkeeper," physically blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

  • Reversibility (Retro-Aldol): Even if the C-C bond forms, the resulting alkoxide is sterically crowded. The relief of steric strain drives the equilibrium backward (retro-aldol) faster than the dehydration step can occur.

The Solution: You must switch from Thermodynamic Control (reversible base catalysis) to Kinetic Trapping (Lewis Acid activation).

Diagnostic: Select Your Workflow

Before proceeding, identify your nucleophile to select the correct "Patch" (Method).

DecisionTree Start Identify Nucleophile Ketone_Ester Ketone/Ester Enolate Start->Ketone_Ester Active_Methylene Active Methylene (Malonate, Cyanoacetate) Start->Active_Methylene Phosphonium Phosphonium Ylide (Wittig) Start->Phosphonium Method_Mukaiyama MODULE A: Mukaiyama Aldol (TiCl4 / Silyl Enol Ether) Ketone_Ester->Method_Mukaiyama Best Success Rate Method_Lehnert MODULE B: Lehnert Protocol (TiCl4 / Pyridine / THF) Active_Methylene->Method_Lehnert Irreversible Dehydration Method_Instant MODULE C: 'Instant Ylide' Protocol (KOtBu / THF) Phosphonium->Method_Instant Kinetic Control

Figure 1: Workflow selector for pivalaldehyde condensation strategies.

Module A: The Mukaiyama Workaround (Ketones/Esters)

Applicability: Cross-aldol reactions where pivalaldehyde is the electrophile.

The Mechanism

Standard enolates are bulky aggregates. Silyl enol ethers are discrete, neutral species. When


 binds to pivalaldehyde, it super-activates the carbonyl, allowing the silyl enol ether to attack despite the steric bulk.

Mukaiyama Step1 1. Activation Pivalaldehyde + TiCl4 (Super-Electrophile) Step2 2. Attack Silyl Enol Ether enters (Open Transition State) Step1->Step2 Nucleophilic Attack Step3 3. Trapping Titanium Chelate (Prevents Retro-Aldol) Step2->Step3 Cl- loss / TMSCl formation

Figure 2: The Mukaiyama mechanism relies on an "Open" transition state, avoiding the crowded Zimmerman-Traxler chair associated with metal enolates.

Validated Protocol
  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Lewis Acid Charge: Add 1.1 eq

    
      to anhydrous DCM. Cool to -78°C .
    
  • Aldehyde Addition: Add Pivalaldehyde (1.0 eq) dropwise. Observation: Solution turns yellow/orange (Lewis acid complex).

  • Nucleophile Addition: Add the Silyl Enol Ether (1.2 eq) dropwise over 10 mins.

  • Incubation: Stir at -78°C for 1 hour. Do not warm up yet.

    • Why? Warming promotes silyl transfer and potential reversibility.

  • Quench: Pour the cold mixture directly into saturated aqueous

    
    .
    

Troubleshooting FAQ:

  • Q: Yield is low (<30%).

    • A: Did you warm to RT before quenching? Pivalaldehyde adducts are prone to retro-aldol. Quench cold.

  • Q: The aldehyde didn't react.

    • A: Ensure your

      
       is fresh. It should be a clear, colorless to light yellow liquid, not cloudy.
      

Module B: The Lehnert Protocol (Knoevenagel)

Applicability: Condensing pivalaldehyde with malonates, cyanoacetates, or malononitrile. Standard Fail: Piperidine/Pyridine reflux usually fails because the dehydration step is too slow compared to the retro-reaction.

The Fix: Titanium Tetrachloride / Pyridine

The "Lehnert Reagent" acts as a dehydrating Lewis Acid. It coordinates the dicarbonyl and the aldehyde, forcing them together and scavenging the water immediately as


 species.
Validated Protocol
  • Solvent: Anhydrous THF (0.5 M concentration).

  • Reagent A: Add

    
     (2.0 eq)  dropwise to THF at 0°C.
    
    • Caution: Exothermic![1] A yellow precipitate (

      
      ) will form.
      
  • Substrates: Add Pivalaldehyde (1.0 eq) and the Active Methylene compound (1.0 eq).

  • Base Trigger: Add Pyridine (4.0 eq) dropwise.

    • Observation: The mixture will darken/thicken.

  • Timeline: Allow to warm to RT and stir for 12–24 hours.

Data Comparison:

MethodReagentsYield (Pivalaldehyde)Notes
Standard Piperidine / EtOH / Reflux< 10%Mostly starting material recovered.
Lehnert

/ Pyridine / THF
82-95% Irreversible; drives to completion.

Module C: The "Instant Ylide" (Wittig)

Applicability: Converting pivalaldehyde to an alkene.

The Problem

Stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane) are too sluggish for pivalaldehyde. They will not react under standard conditions.

The Fix: Schlosser / "Instant Ylide" Conditions

You must use a "hot" ylide generated in situ with a sterically compatible base.

Validated Protocol
  • Salt Suspension: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Base: Add Potassium tert-butoxide (

    
    )  (1.2 eq).
    
    • Why?

      
       is strong but bulky; it irreversibly deprotonates the salt to form the ylide instantly. The potassium cation coordinates with the oxygen of the aldehyde, assisting the betaine formation.
      
  • Color Change: Solution turns bright yellow (Ylide formation). Stir for 30 mins at 0°C.

  • Addition: Add Pivalaldehyde.

  • Time: 1 hour at RT.

Proceed with Caution: Organocatalysis

User Warning: While proline catalysis (List/Barbas) is famous, it struggles with pivalaldehyde.

  • Issue: The formation of the enamine between proline and pivalaldehyde is extremely slow due to the steric clash between the pyrrolidine ring and the t-Bu group.

  • Recommendation: If you require enantioselectivity, do not use standard proline. Use MacMillan Imidazolidinone catalysts (Gen 1 or 2), which are designed to project the bulky group away from the reaction center, or revert to Evans Aldol (Auxiliary based) for guaranteed results.

References

  • Mukaiyama Aldol Original & Review

    • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New aldol type reaction. Journal of the American Chemical Society, 96(24), 7503–7509.
    • Source:

  • Lehnert Reagent (Knoevenagel)

    • Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base - I. Tetrahedron, 29(4), 635-638.
    • Source:

  • Wittig "Instant Ylide" Conditions

    • Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction of Sterically Hindered Ketones.
    • Source:

  • Evans Aldol (Stereoselective Alternative)

    • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
    • Source:

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-tert-butyl-1-ethyl-pyrazole-4-carbaldehyde

Case ID: SOL-1334816 Molecule: 3-tert-butyl-1-ethyl-pyrazole-4-carbaldehyde Chemical Class: Lipophilic Heterocyclic Aldehyde Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The Physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-1334816 Molecule: 3-tert-butyl-1-ethyl-pyrazole-4-carbaldehyde Chemical Class: Lipophilic Heterocyclic Aldehyde Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Physicochemical Barrier

Welcome to the technical support center. You are likely facing precipitation issues because this molecule presents a classic "Hydrophobic Brick" profile.

  • The Structural Culprit: The tert-butyl group at C3 and the ethyl group at N1 create a high lipophilicity envelope (LogP

    
     3.0–3.5). While the aldehyde group is polar, it cannot compensate for the hydrophobic bulk of the alkyl substituents in aqueous media.
    
  • The Consequence: The molecule dissolves readily in organic solvents (DCM, DMSO, Methanol) but "crashes out" (precipitates) immediately upon contact with water or biological buffers, often forming a gummy oil or amorphous solid that is difficult to redissolve.

This guide provides three validated workflows to overcome this, tailored to your specific application.

Troubleshooting Guides (Scenario-Based)

Scenario A: "I need to dissolve it for a Biological Assay (Cell/Enzyme)."

Issue: Compound precipitates when the DMSO stock solution is added to the culture medium (cloudiness observed). Root Cause: Rapid change in dielectric constant causes supersaturation and immediate nucleation.

Protocol: The "Step-Down" Dilution Method

Do not add water directly to the neat DMSO stock.[1]

StepActionTechnical Rationale
1 Prepare 1000x Stock in pure DMSO (e.g., 10 mM).Ensures complete molecular dispersion.
2 Prepare an Intermediate Dilution in PEG-400 or Propylene Glycol (1:10 ratio).These "bridging solvents" have intermediate polarity, preventing immediate shock.
3 Add Surfactant (Tween 80) to the assay buffer (0.1% - 0.5% v/v).Lowers surface tension and stabilizes micro-precipitates into micelles.
4 Slow Addition: Vortex the buffer while adding the intermediate solution.High shear force prevents local high-concentration pockets.[1]
Advanced Solution: Cyclodextrin Complexation

For sensitive assays where DMSO/Surfactants are toxic, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Why it works: The tert-butyl group fits perfectly into the hydrophobic cavity of

    
    -CD (Lock & Key mechanism), while the outer shell remains water-soluble.[1]
    

DOT Diagram: Assay Solubilization Decision Tree

AssaySolubility Start Start: Assay Media Precipitation CheckTox Is DMSO/Tween toxic to your cells? Start->CheckTox Cosolvent Use Cosolvent System: DMSO Stock -> PEG-400 -> Media + 0.5% Tween 80 CheckTox->Cosolvent No Cyclodextrin Use HP-beta-Cyclodextrin (HP-b-CD) Molar Ratio 1:5 (Drug:CD) CheckTox->Cyclodextrin Yes

Caption: Decision logic for selecting the correct solubilization strategy based on biological tolerance.

Scenario B: "I am synthesizing it and need to purify/crystallize it."

Issue: The product oils out (forms a separate liquid phase) instead of crystallizing during workup. Root Cause: The melting point is likely moderate (< 60°C). In solvent mixtures (e.g., Ethanol/Water), the "oiling out" limit is reached before the solubility limit.

Protocol: Controlled Binary Solvent Crystallization
  • Dissolution: Dissolve crude material in a minimal amount of warm Ethanol or Isopropanol (IPA) .

    • Note: Avoid Methanol if possible, as it can form hemiacetals with the aldehyde group under acidic conditions.

  • Anti-solvent Addition: Do not use water immediately. Use Heptane or Hexane as the anti-solvent first.

    • Why? The lipophilic t-butyl group prefers non-polar solvents, allowing for a slower, more controlled precipitation than the "shock" of water.

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal. Cool slowly to -20°C.

Scenario C: "The solution turned yellow/brown overnight."

Issue: Chemical instability in solution. Root Cause: Aldehyde Oxidation. The C4-aldehyde is susceptible to autoxidation to the carboxylic acid (3-tert-butyl-1-ethyl-pyrazole-4-carboxylic acid) upon exposure to air, especially in basic solutions.[1]

Stabilization Guide
ParameterRecommendation
pH Maintain pH 5.0 - 6.5 . Avoid basic pH (>8.0) which promotes Cannizzaro reactions or aldol condensations.
Storage Store DMSO stocks at -20°C under Argon/Nitrogen atmosphere.
Additives Add 0.1% Ascorbic Acid or EDTA to aqueous buffers to scavenge oxidants/metals.

Frequently Asked Questions (FAQ)

Q1: Can I use salt formation to improve solubility?

  • Answer: Generally, No .

    • Reasoning: While the pyrazole nitrogens have some basic character, the electron-withdrawing aldehyde group at position 4 reduces the basicity of the ring. You would need a very strong acid (like HCl) to protonate it, which would likely degrade the aldehyde or cause hydrolysis. Rely on cosolvents or cyclodextrins instead.

Q2: Why does the solution become cloudy when I put it in the fridge?

  • Answer: This is the Krafft Point effect (if using surfactants) or simple saturation. Solubility is temperature-dependent.[1]

    • Fix: Sonicate the solution at 37°C for 5-10 minutes before use. If using DMSO, ensure it hasn't absorbed water from the air (DMSO is hygroscopic), which drastically lowers its solvating power.

Q3: Is the "tert-butyl" group the main problem? Can I cleave it?

  • Answer: You cannot cleave it; it is a core part of the carbon skeleton. However, the tert-butyl group is exactly why

    
    -Cyclodextrin  is so effective.[1] The globular shape of the t-butyl group has a high binding constant with the 
    
    
    
    -CD cavity (
    
    
    ).[1] Use this to your advantage.

Mechanism of Action: Cyclodextrin Complexation

Understanding why this works ensures you can adapt the protocol if needed.

DOT Diagram: Host-Guest Interaction

CDComplex Drug Guest: 3-t-butyl-1-ethyl-pyrazole-4-CHO (Hydrophobic) Complex Inclusion Complex: t-Butyl group locked inside Cavity Soluble in Water Drug->Complex Van der Waals Forces CD Host: Hydroxypropyl-beta-Cyclodextrin (Hydrophobic Cavity / Hydrophilic Shell) CD->Complex Hydrophobic Effect

Caption: The tert-butyl group (Guest) displaces water from the Cyclodextrin cavity (Host), forming a soluble complex.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Establishes the standard protocols for solubilizing lipophilic drugs using cyclodextrins.
  • Nelson, G., Patonay, G., & Warner, I. (1988). Influence of tert-butyl alcohol on cyclodextrin inclusion complexes.[2] Journal of Inclusion Phenomena. Link

    • Relevance: Specifically validates the high affinity of tert-butyl groups for the cyclodextrin cavity.
  • BenchChem Technical Guides. Dealing with poor solubility of pyrazole derivatives during synthesis. Link

    • Relevance: General handling of pyrazole intermediates and solvent selection.[3][4]

  • PubChem Compound Summary. 1-Butyl-3-(4-ethylphenyl)pyrazole-4-carbaldehyde (Analogous Structure). Link

    • Relevance: Provides physicochemical baselines (LogP, H-bond acceptors) for this structural class.

Sources

Optimization

troubleshooting low reactivity of hindered pyrazole aldehydes in Schiff base formation

Topic: Troubleshooting Low Reactivity of Hindered Pyrazole Aldehydes Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Introduction: The Deceptive Simplicity of the Pyrazole Scaffold Schif...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of Hindered Pyrazole Aldehydes Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Introduction: The Deceptive Simplicity of the Pyrazole Scaffold

Schiff base formation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is often viewed as "freshman chemistry," yet it frequently stalls when applied to hindered pyrazole aldehydes .[2]

As a Senior Application Scientist, I often see researchers failing here not due to lack of skill, but due to a misunderstanding of the pyrazole ring's electronic personality. Unlike benzaldehyde, a pyrazole ring is electron-rich (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-excessive).[2] It donates electron density into the carbonyl carbon, significantly reducing its electrophilicity.[1][2] When you combine this electronic deactivation with steric hindrance  (e.g., substituents at the 3- or 5-positions flanking the aldehyde), the standard "ethanol + reflux" protocol will fail.

This guide provides a self-validating troubleshooting framework to overcome these thermodynamic and kinetic barriers.

Module 1: Diagnostic Troubleshooting (Start Here)

Before altering your synthesis, identify the specific failure mode.[1] Use this logic flow to determine if your issue is Kinetic (activation energy), Thermodynamic (equilibrium), or Chemical (catalyst poisoning).

TroubleshootingFlow Start Reaction Stalled/Low Yield CheckSM Check Starting Material (TLC/LCMS) Start->CheckSM IsSMLeft Is Aldehyde Remaining? CheckSM->IsSMLeft CheckWater Check Water Removal IsSMLeft->CheckWater Yes (Equilibrium Issue) CheckCat Check Catalyst/pH IsSMLeft->CheckCat Yes (Kinetic Issue) Method Current Method? CheckWater->Method DeanStark Dean-Stark/Sieves Method->DeanStark Physical Removal TiOEt Switch to Chemical Scavenger (Ti(OEt)4) Method->TiOEt Direct Chemical DeanStark->TiOEt If fails AcidType Catalyst Used? CheckCat->AcidType Acetic Acetic Acid (AcOH) AcidType->Acetic Lewis Lewis Acid AcidType->Lewis Protonation Risk: Amine Protonation Optimize pH to 4-5 Acetic->Protonation Excess Acid? Sterics Steric Hindrance Issue Lewis->Sterics If fails Protonation->Sterics If pH OK MW Apply Microwave Irradiation (Polarization Effect) Sterics->MW

Caption: Diagnostic logic tree distinguishing between equilibrium limitations (water removal) and kinetic barriers (sterics/pH).

Module 2: The "Goldilocks" pH & Acid Catalysis

Q: I added glacial acetic acid to catalyze the reaction, but the reaction stopped completely. Why?

A: You likely fell into the "Protonation Trap."[1][2] The mechanism of Schiff base formation requires acid to activate the carbonyl oxygen (making it more electrophilic).[2] However, amines are basic.[2]

  • Too much acid: You protonate the amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2] The ammonium species is not nucleophilic  and cannot attack the aldehyde.[2]
    
  • The Pyrazole Factor: Pyrazoles are basic heterocycles.[1][2] They can act as "proton sponges," effectively neutralizing your catalyst or, if protonated, altering the electronics of the ring unpredictably.[1]

The Solution: Maintain a pH of 4.0–5.0 . Do not add acid "by feel."[1][2]

Protocol: Controlled Acid Catalysis

  • Solvent: Anhydrous Ethanol or Methanol (Grade: <0.05% water).[1][2]

  • Stoichiometry: 1.0 eq Aldehyde + 1.0–1.2 eq Amine.[1][2]

  • Catalyst: Add Glacial Acetic Acid dropwise.

  • Validation: Spot an aliquot on wet pH paper. The wetted ring should be orange-red (pH ~4.5), not deep red (pH <3).[2]

  • Alternative: Use Pyridinium p-toluenesulfonate (PPTS) (5 mol%) as a buffered, mild proton source that minimizes amine deactivation.[1][2]

Module 3: Overcoming Equilibrium (Water Removal)

Q: My reaction reaches 50% conversion and stalls. Adding more heat doesn't help. [1]

A: This is a thermodynamic issue. The reaction is reversible (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2] Pyrazole aldehydes, being poor electrophiles, often have an equilibrium constant 

.[2] You must remove water to drive the reaction to the right (Le Chatelier's Principle).[2]

Comparison of Dehydrating Strategies:

MethodMechanismSuitability for PyrazolesPros/Cons
Molecular Sieves (4Å) Physical adsorptionHigh + Mild, non-reactive.- Slow kinetics; sieves must be activated (>300°C).[1][2]
Dean-Stark Trap Azeotropic distillationMedium + Scalable.- Requires high boiling solvents (Toluene) which may degrade sensitive pyrazoles.[1][2]
Titanium(IV) Ethoxide Chemical Scavenging + Lewis AcidExcellent + Acts as both catalyst and water scavenger.- Moisture sensitive handling required.[1][2]

Protocol: Titanium(IV) Ethoxide Method (The "Sledgehammer") Use this when standard catalysis fails.[2]

  • Setup: Flame-dried glassware, Nitrogen atmosphere.

  • Mix: Dissolve Pyrazole Aldehyde (1.0 eq) and Amine (1.1 eq) in anhydrous THF or Toluene.

  • Addition: Add Titanium(IV) ethoxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  (1.5 – 2.0 eq) via syringe.[2]
    
    • Note:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       hydrolyzes to 
      
      
      
      and Ethanol upon reaction with water, irreversibly driving the equilibrium.[2]
  • Reaction: Stir at 60–80°C for 2–6 hours.

  • Workup (Critical): The reaction mixture will contain

    
     gel.
    
    • Dilute with Ethyl Acetate.[2]

    • Add a small amount of water to complete hydrolysis of Ti species.[1][2]

    • Filter the resulting white precipitate (

      
      ) through a Celite pad.[2]
      
    • Concentrate the filtrate to obtain the imine.[2]

Module 4: Overcoming Steric Hindrance (Microwave Synthesis)

Q: My pyrazole has a bulky group (e.g., t-butyl, phenyl) at the ortho position. Refluxing for 24 hours yielded nothing.

A: Thermal heating is inefficient for overcoming the steric repulsion in the transition state.[2] Microwave (MW) irradiation is superior here because it couples directly with the polar transition state, lowering the activation energy barrier through dipolar polarization.[2]

Protocol: Green Microwave Synthesis in PEG-400 Based on high-yield protocols for hindered pyrazoles (See Ref 1, 4).

  • Solvent: Polyethylene Glycol-400 (PEG-400).[1][2][3][4]

    • Why? PEG-400 is a "green," biodegradable solvent with a high dielectric constant (absorbs MW energy well) and can act as a phase transfer catalyst.[1][2]

  • Mixture: Suspend Pyrazole Aldehyde (1 mmol) and Amine (1 mmol) in PEG-400 (2-3 mL).

  • Catalyst: No acid usually required (or 1 drop HCl if extremely stubborn).[1][2]

  • Irradiation:

    • Power: 160–300 W (or set temperature to 70–80°C).

    • Time: 15–20 minutes.

  • Workup: Pour the reaction mixture onto crushed ice. The Schiff base usually precipitates out as a solid.[2] Filter and recrystallize from ethanol.

Module 5: Mechanism & Visualization

Understanding the specific pathway helps in selecting the right intervention.[2]

ReactionMechanism cluster_0 Critical Failure Point Aldehyde Pyrazole Aldehyde (Electron Rich) Activated Activated Carbonyl (Coordination to H+ or Ti) Aldehyde->Activated Catalyst (Acid/Ti) Amine Amine (Nucleophile) Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + Amine Transition Transition State (Sterically Crowded) Carbinolamine->Transition Proton Transfer Imine Schiff Base (Imine) Transition->Imine - H2O Water H2O Transition->Water Water->Carbinolamine Hydrolysis (Reversible)

Caption: Mechanistic pathway highlighting the reversibility (hydrolysis) and the catalyst's role in activation.

FAQ: Common Isolation Issues

Q: I obtained an oil that decomposes on the silica column. How do I purify it? A: Schiff bases, especially those derived from electron-rich pyrazoles, are prone to hydrolysis on silica gel (which is acidic).[1][2]

  • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1][2] This neutralizes acidic sites.[1][2]

  • Crystallization: Ideally, avoid chromatography.[1][2] Dissolve the oil in a minimum amount of hot ethanol, add water dropwise until turbid, and let it stand in the fridge.

Q: The NMR shows a mixture of E/Z isomers. A: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 double bond allows for geometrical isomerism.[2] The E-isomer is generally thermodynamically favored (trans-like) to minimize steric clash between the pyrazole ring and the amine substituent. If you see a mixture, it often equilibrates to the E-isomer upon recrystallization or heating.[1]
References
  • Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Academia.edu. Link

  • Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry. Link[2]

  • Titanium ethoxide – Knowledge and References. Taylor & Francis. Link

  • Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde. Taylor & Francis Online. Link[2]

  • Optimum pH range for formation of Schiff bases. ECHEMI. Link

  • Titanium(IV) ethoxide Application Notes and Protocols. BenchChem. Link[2]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-tert-butyl-1-ethyl-pyrazole Derivatives

Status: Operational Ticket ID: CRY-PYR-3TB1E Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering challenges with 3-tert-butyl-1-ethyl-pyrazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRY-PYR-3TB1E Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with 3-tert-butyl-1-ethyl-pyrazole derivatives . These molecules present a specific "Janus-faced" physicochemical profile:

  • The tert-butyl and ethyl groups create significant lipophilicity and steric bulk, often disrupting efficient crystal packing (lowering melting points).

  • The pyrazole core is an aromatic H-bond acceptor (and donor, if un-substituted at N1, though your scaffold is N-ethyl substituted), making it prone to forming solvates.

This combination frequently leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct nucleation.[1] This guide provides the solvent systems and troubleshooting protocols to force these "greasy" heterocycles into an ordered lattice.

Module 1: Solvent System Selection

The "Polarity-Steric" Balance Strategy

Do not rely on random screening. Because of the tert-butyl group, these derivatives are highly soluble in standard organic solvents (DCM, THF) but struggle to crystallize from them due to high rotational freedom.

Recommended Binary Systems:

System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Rationale
Standard (First Pass) Isopropanol (IPA) Water Best for polar derivatives (acids/amides). IPA solubilizes the lipophilic tail; water forces the hydrophobic effect to drive stacking.
Lipophilic Rescue Ethyl Acetate (EtOAc) n-Heptane Best for neutral/greasy derivatives. Heptane is miscible with EtOAc but strictly rejects the polar pyrazole core.
High-Solubility Toluene Methylcyclohexane For difficult cases. Toluene interacts via

-

stacking with the pyrazole ring, potentially stabilizing a crystal form.
Green Alternative 2-MeTHF Isooctane Replaces DCM/Hexane systems. Higher boiling point allows for better thermal gradients.

Critical Warning: Avoid pure Chlorinated solvents (DCM/Chloroform). While they dissolve the compound well, the high solubility often leads to rapid evaporation and amorphous "foams" rather than crystals.

Module 2: Troubleshooting & FAQs

Issue 1: "My compound turns into a sticky oil at the bottom of the flask."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the "oiling out" boundary is crossed before the "crystalline solubility" curve. The tert-butyl group acts as a "molecular ball bearing," preventing the molecules from locking into a grid, so they aggregate as a disordered liquid.

The Fix: The "Seeded Cloud Point" Protocol

  • Causality: Adding anti-solvent too fast creates local zones of massive supersaturation, forcing the compound to crash out as oil.

  • Solution: You must stay in the Metastable Zone Width (MSZW) .

Step-by-Step Protocol:

  • Dissolve 1.0 g of crude material in the minimum amount of Good Solvent (e.g., 5 mL EtOAc) at 50°C.

  • Crucial Step: Add Anti-Solvent (Heptane) dropwise only until a faint, persistent cloudiness appears.

  • Re-heat slightly (to 55°C) until the solution is clear again.

  • Seed: Add <1 mg of pure crystal seeds (if available) or scratch the glass wall.

  • Cool: Lower temperature at a rate of 5°C/hour . Do not crash cool.

Issue 2: "I have functional groups (Carboxylic Acid/Amine) on the pyrazole."

Diagnosis: The ionization state is interfering with the lattice energy. The Fix: pH-Swing Crystallization.

  • For Acids (-COOH): Dissolve in dilute NaOH (forms the Na-salt, highly soluble). Slowly acidify with HCl to pH 3-4. The protonated form will precipitate.

  • For Amines (-NH2): Dissolve in dilute HCl. Neutralize slowly with NaHCO3.

Module 3: Visualization of Logic

Workflow: Oiling Out Rescue Loop

This diagram illustrates the decision pathway when LLPS is encountered.

OilingOutRescue Start Observation: Oiling Out (Sticky gum/droplets) CheckTemp Is Temp > Melting Point? Start->CheckTemp ActionHeat Action: Re-heat to dissolve oil phase CheckTemp->ActionHeat Yes (or Unknown) ActionSeed Action: Add Seeds at Cloud Point ActionHeat->ActionSeed Solution Clear ActionCool Action: Controlled Cooling (5°C per hour) ActionSeed->ActionCool ActionCool->Start Fails (Recycle) Result Result: Crystalline Solid ActionCool->Result

Caption: Logic flow for converting an oiled-out phase into a crystalline solid using the Metastable Zone Width strategy.

Workflow: Solvent Selection Decision Tree

How to choose the right binary system based on your specific derivative.

SolventSelection Molecule 3-tBu-1-Et-Pyrazole Derivative FuncGroup Dominant Functional Group? Molecule->FuncGroup AcidBase Ionizable (-COOH, -NH2) FuncGroup->AcidBase NeutralPolar Polar Neutral (-OH, -CONH2) FuncGroup->NeutralPolar Greasy Lipophilic (-Alkyl, -Halogen) FuncGroup->Greasy System1 pH Swing / Water (Salt Formation) AcidBase->System1 System2 IPA / Water (Cooling Cryst.) NeutralPolar->System2 System3 EtOAc / Heptane (Evaporative/Anti-Solvent) Greasy->System3

Caption: Decision matrix for selecting the starting solvent system based on the derivative's electronic properties.

References & Authoritative Grounding

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from

    • Relevance: Establishes the baseline solubility of alkyl-pyrazoles in Alcohols vs. Esters.

  • Mettler Toledo. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

    • Relevance: Provides the mechanistic explanation for LLPS (oiling out) and the seeding strategy.

  • Organic Syntheses. (2013).[4] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. 2013, 90, 316-326. Retrieved from

    • Relevance: Validates the use of biphasic cooling and water/salt systems for tert-butyl pyrazoles.

  • Prat, D., et al. (2016).[5] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[5] Retrieved from

    • Relevance: Source for "Green" solvent recommendations (2-MeTHF, Heptane) to ensure EHS compliance.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid. Retrieved from [6]

    • Relevance: Confirms the physical state (solid) and handling requirements for the specific scaffold.

Sources

Optimization

removing residual DMF from Vilsmeier-Haack pyrazole synthesis

Ticket #: DMF-VH-PYR-001 Subject: Removal of Residual DMF from Vilsmeier-Haack Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary: The "Sticky...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: DMF-VH-PYR-001 Subject: Removal of Residual DMF from Vilsmeier-Haack Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Sticky" Solvent Problem

Welcome to the Reaction Optimization Center. You are dealing with N,N-Dimethylformamide (DMF), a "Class 2" solvent under ICH guidelines. In Vilsmeier-Haack (VH) chemistry, DMF acts as both reagent and solvent.

The Problem: DMF (


) is high-boiling, water-miscible, and possesses a strong dipole. It adheres tenaciously to polar heterocycles like pyrazoles via hydrogen bonding and dipole-dipole interactions. Standard rotary evaporation often fails, leaving a viscous oil that traps the solvent, ruining NMR spectra and biological assays.

The Solution Strategy: We do not rely on heat alone. We rely on partition coefficients and azeotropic displacement .

Tier 1 Support: The Aqueous Workup (The LiCl Method)

Use this method for lipophilic pyrazoles soluble in EtOAc or Ether.

User Question: "I washed my reaction with water 5 times, but the DMF is still there. Why?"

Technical Insight: DMF is amphiphilic. While miscible with water, it also has significant solubility in organic solvents like Ethyl Acetate or Dichloromethane (DCM), especially when a polar product is present to act as a "solubilizing bridge." Water alone is insufficient because the partition coefficient (


) isn't favorable enough to strip the organic layer completely.

The Protocol: The "Salting Out" Wash We utilize the Lithium Chloride (LiCl) wash.[1] Lithium ions (


) have a high charge density and coordinate tightly with the amide oxygen of DMF, drastically increasing its solubility in the aqueous phase while "salting out" your organic product.
Step-by-Step Workflow:
  • Quench: Pour the Vilsmeier reaction mixture into crushed ice/saturated Sodium Acetate (to buffer the acidic hydrolysis of the iminium intermediate).

  • Extract: Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .
    
    • Note: Avoid DCM if possible; it holds onto DMF more tightly than ethers/esters.

  • The LiCl Wash (The Critical Step):

    • Wash the organic layer 3 times with 5% Aqueous LiCl solution .[2]

    • Volume Rule: Use a 1:1 volume ratio of LiCl solution to organic layer.

  • Final Polish: Wash once with brine (saturated NaCl) to remove residual lithium.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    
Visualizing the Mechanism

LiCl_Mechanism cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (5% LiCl) Product Pyrazole Product DMF_Org DMF (Free) DMF_Aq DMF-Li+ Complex DMF_Org->DMF_Aq Li_Ion Li+ Ions Li_Ion->DMF_Aq

Figure 1: The thermodynamic drive of LiCl washing. Li+ sequesters DMF into the aqueous phase.

Tier 2 Support: Azeotropic Distillation[3]

Use this method for heat-sensitive products or when the product is too polar for extraction.

User Question: "My pyrazole is water-soluble, so I can't do an aqueous wash. Rotovapping at


 isn't working.[3] What now?"

Technical Insight: You are fighting Raoult's Law. As the concentration of DMF decreases, its vapor pressure drops, requiring higher temperatures to remove the last traces. We can bypass this by introducing a co-solvent that forms an azeotrope (or near-azeotrope) with DMF, effectively "carrying" the DMF into the vapor phase at a lower temperature.

The Protocol: Toluene Co-Evaporation Toluene does not form a perfect azeotrope with DMF at all pressures, but it is the industry standard for co-evaporation because it disrupts DMF's intermolecular forces.

Step-by-Step Workflow:
  • Concentrate: Remove the bulk reaction solvent (if any other than DMF was used) on the rotovap.

  • The Spike: Add Toluene to the residue.[4][5]

    • Ratio: Approximately 2:1 or 3:1 (Toluene:DMF volume).

  • Evaporate: Rotovap at

    
    .
    
    • Observation: You will see the toluene carry over the DMF.

  • Repeat: Repeat this process 3 times .

  • Heptane Chase (Optional): If toluene remains, do one final co-evaporation with Heptane or DCM to remove the toluene.

Data: Azeotropic Efficiency

Co-SolventBoiling Point (

)
Efficiency for DMF RemovalNotes
Toluene 110.6High Best balance of BP and removal capacity.
Heptane 98.4MediumForms a heterogeneous azeotrope; good for final polish.
Xylene 138.5HighHarder to remove the Xylene itself; use only if Toluene fails.

Tier 3 Support: The "Solid Crash" (Vilsmeier Specific)

Use this method for solid pyrazoles with high melting points.

User Question: "I see a solid precipitate when I quench the Vilsmeier reaction. Should I extract it?"

Technical Insight: NO. If you have a solid, do not dissolve it back into an organic solvent. The Vilsmeier quench (hydrolysis) often precipitates the product while DMF remains fully miscible in the aqueous mother liquor.

The Protocol: Filtration & Slurry

  • Quench: Pour reaction into Ice/Water (

    
    ).
    
  • Precipitate: Stir vigorously for 30 minutes. If a solid forms, filter it .[5]

  • The Wash: Wash the filter cake with copious amounts of water.

  • The Slurry (Polishing): If DMF persists (check NMR), suspend the solid in Hexanes or Diethyl Ether and stir for 1 hour, then re-filter. DMF is insoluble in hexanes and will be washed away, while your polar pyrazole remains solid.

Regulatory Corner: ICH Q3C Guidelines

For drug development professionals, "clean" is defined by numbers. DMF is a Class 2 Solvent .

  • Permitted Daily Exposure (PDE): 8.8 mg/day.[6]

  • Concentration Limit (Option 1): 880 ppm.

Compliance Check: If your final product shows a DMF peak in


 NMR (typically a singlet around 2.89 ppm and 2.96 ppm in 

), integrate it against your product peak. If the integral suggests >0.1 wt%, you are likely failing ICH limits.

Troubleshooting Decision Tree

Follow this logic flow to select the correct protocol for your specific pyrazole.

Workflow Start Vilsmeier Reaction Complete Quench Quench in Ice/Water (Hydrolysis) Start->Quench Precipitate Does a Solid Precipitate? Quench->Precipitate Filter Filter Solid Wash with H2O Precipitate->Filter Yes Extract Extract into EtOAc (Avoid DCM) Precipitate->Extract No (Oil/Soln) CheckNMR Check NMR for DMF Filter->CheckNMR LiCl Wash 3x with 5% LiCl Solution Extract->LiCl Azeotrope Co-evaporate with Toluene (3x) CheckNMR->Azeotrope DMF Detected Done ICH Compliant (<880 ppm) CheckNMR->Done Clean LiCl->CheckNMR Azeotrope->Done

Figure 2: Strategic decision matrix for DMF removal based on physical state and solubility.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[7] Organometallics, 15(5), 1518–1520. (Foundational text on solvent properties and handling).

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying residual DMF peaks).

  • University of Rochester. (n.d.). Not Voodoo: Workup Tricks. (Authoritative academic resource for the LiCl wash technique).[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Carbonyl Stretching Frequencies in Pyrazole-4-carbaldehydes

Structural Insights and Spectral Benchmarking Executive Summary The carbonyl stretching frequency ( ) of pyrazole-4-carbaldehydes is not merely a structural confirmation fingerprint; it is a diagnostic probe for the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Insights and Spectral Benchmarking

Executive Summary

The carbonyl stretching frequency (


) of pyrazole-4-carbaldehydes is not merely a structural confirmation fingerprint; it is a diagnostic probe for the electronic environment of the heterocyclic scaffold. In drug development, where the pyrazole ring serves as a bioisostere for phenyl or amide linkers, understanding the electron density at the C4 position is critical for predicting reactivity and binding affinity.

This guide objectively compares the FTIR spectral characteristics of pyrazole-4-carbaldehydes against standard carbocyclic and heterocyclic analogs. It establishes that pyrazole-4-carbaldehydes typically exhibit a bathochromic shift (lower wavenumber, 1660–1680 cm⁻¹) compared to benzaldehyde, driven by a specific "push-pull" resonance mechanism unique to the 1,3-azole system.

Mechanistic Foundation: The "Push-Pull" Effect

To interpret the FTIR data correctly, one must understand the causality behind the spectral shifts. Unlike benzaldehyde, where conjugation is passive, the pyrazole ring actively pumps electron density toward the C4-formyl group.

  • The Donor: The pyrrole-like nitrogen (N1) donates its lone pair into the aromatic ring.

  • The Acceptor: The carbonyl oxygen at C4 acts as an electron sink.

  • The Result: This strong conjugation increases the single-bond character of the carbonyl group, thereby lowering the force constant (

    
    ) and the stretching frequency (
    
    
    
    ).
Visualization: Resonance Pathway

The following diagram illustrates the electron delocalization responsible for the frequency shift.[1]

ResonanceEffect cluster_legend Spectral Consequence N1 N1 Nitrogen (Lone Pair Donor) Ring Pyrazole π-System N1->Ring +M Effect C4 C4 Position Ring->C4 Delocalization Oxygen Carbonyl Oxygen (Acceptor) C4->Oxygen Increased Single Bond Character Result Lower Wavenumber (1660-1680 cm⁻¹) Oxygen->Result

Figure 1: The "Push-Pull" electronic mechanism in pyrazole-4-carbaldehydes reducing the C=O bond order.

Comparative Profiling: Pyrazoles vs. Alternatives

The following table benchmarks the carbonyl stretch of pyrazole-4-carbaldehydes against common aromatic and heterocyclic aldehydes. All values represent standard measurements in KBr pellets (solid state) to minimize solvent-solute interaction variability, though solvent effects are noted.

Compound ClassStructure TypeTypical

(cm⁻¹)
Electronic Driver
Aliphatic Aldehyde Non-conjugated1720 – 1740Inductive effect only; high double-bond character.
Pyridine-4-carbaldehyde

-deficient Heterocycle
1710 – 1720Electron-withdrawing ring (inductive -I) maintains high bond order.
Benzaldehyde Carbocyclic Aromatic1700 – 1705Standard conjugation; baseline for aromatic systems.
Furan-2-carbaldehyde

-excessive Heterocycle
1668 – 1687Oxygen lone pair donation; often appears as a doublet (rotational isomers).
Thiophene-2-carbaldehyde

-excessive Heterocycle
1660 – 1675Sulfur 3p-orbital overlap allows significant delocalization.
Pyrazole-4-carbaldehyde

-excessive Heterocycle
1660 – 1680 Strong +M effect from N1; mimics thiophene electronics.

Key Insight: Pyrazole-4-carbaldehydes align more closely with thiophene analogs than benzene or pyridine. If your synthesized compound shows a peak >1700 cm⁻¹, it suggests a loss of conjugation (e.g., N1-substitution twisting the ring out of plane) or oxidation to a carboxylic acid.

Substituent Effects on Frequency

The substituents on the pyrazole ring (positions 1, 3, and 5) fine-tune the carbonyl frequency.

1. N1-Substituents (The Primary Regulator)
  • N-Aryl (Phenyl): Extends conjugation, generally lowering

    
     slightly (1665 cm⁻¹) compared to N-alkyl.
    
  • N-H (Unsubstituted): Often results in broad bands and unpredictable shifts due to intermolecular hydrogen bonding (dimer formation). Protocol Tip: If the spectrum is messy, N-methylate or use dilute solution IR (CHCl₃) to break H-bonds.

2. C3/C5 Substituents (Steric vs. Electronic)
  • Electron Donating Groups (e.g., -CH₃, -OMe): Further increase electron density in the ring, pushing the C=O frequency lower (towards 1660 cm⁻¹).

  • Electron Withdrawing Groups (e.g., -Cl, -NO₂): Counteract the N1 donation, pulling density back and raising the frequency (towards 1685–1690 cm⁻¹).

  • Steric Bulk: Large groups at C3/C5 can twist the C4-aldehyde out of planarity with the ring, breaking conjugation. This results in a hypsochromic shift (blue shift) back toward 1700 cm⁻¹.

Experimental Protocol

To ensure reproducible data, the following workflow combines synthesis (via Vilsmeier-Haack) and rigorous spectral analysis.

Workflow Diagram

Workflow Start Start: Pyrazolone / Hydrazone Rxn Vilsmeier-Haack Formylation (POCl3 / DMF, 0°C to 80°C) Start->Rxn Workup Hydrolysis & Neutralization (NaOAc, pH 7-8) Rxn->Workup Iminium Ion Hydrolysis Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify Prep Sample Prep: Dry KBr Pellet (Ratio 1:100) Purify->Prep Ensure Dryness Analyze FTIR Acquisition (1600-1800 cm⁻¹ window) Prep->Analyze

Figure 2: Synthesis and Characterization Workflow.

Step-by-Step Methodology

1. Synthesis (Vilsmeier-Haack Formylation)

  • Reagents: 1 equivalent of Pyrazole substrate, 3 eq DMF, 1.2 eq POCl₃.

  • Procedure: Add POCl₃ dropwise to DMF at 0°C to form the Vilsmeier reagent (chloroiminium salt). Add the pyrazole substrate. Heat to 70–80°C for 3–6 hours.

  • Critical Step: The intermediate is an iminium salt. Pouring into ice water and neutralizing with Sodium Acetate (NaOAc) is required to liberate the aldehyde.

2. Sample Preparation for FTIR

  • Method: KBr Pellet (Transmission) is preferred over ATR for resolution of weak overtones, but ATR is acceptable for routine checks.

  • Dryness: Pyrazoles are hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours before grinding.

  • Ratio: Mix 1–2 mg of sample with 200 mg of IR-grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

3. Data Validation

  • The "Fermi Resonance" Check: Look for the aldehyde C-H stretching doublet at 2720 cm⁻¹ and 2820 cm⁻¹ . If these are absent, your C=O peak at 1670 cm⁻¹ might be an amide or ketone impurity.

  • Water Band: A broad peak at 3400 cm⁻¹ indicates wet KBr, which can artificially broaden the carbonyl peak.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Maddila, S., et al. (2016). Synthesis and spectral characterization of new pyrazole-4-carbaldehyde derivatives. Journal of Saudi Chemical Society.

  • Chadwick, D. J., et al. (1973).[2] Infrared carbonyl absorptions of 2-oxofurans: Fermi resonance versus rotational isomerism. Journal of the Chemical Society, Perkin Transactions 2.

  • Parlak, C., & Alver, Ö. (2013). Carbonyl stretching vibrations of 5-halogen-2-thiophenecarboxaldehydes. Vibrational Spectroscopy.
  • NIST Chemistry WebBook. Pyridine-4-carboxaldehyde Infrared Spectrum.

Sources

Validation

Comparative Bioactivity Guide: tert-Butyl vs. Methyl Pyrazole Aldehydes

Executive Summary In the optimization of pyrazole-based pharmacophores, the substitution at the C3/C5 position is a critical determinant of biological potency and metabolic stability. This guide compares two primary buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores, the substitution at the C3/C5 position is a critical determinant of biological potency and metabolic stability. This guide compares two primary building blocks: 3-methyl-1H-pyrazole-5-carbaldehyde and 3-tert-butyl-1H-pyrazole-5-carbaldehyde .

While the methyl group represents a "standard" steric baseline, the tert-butyl group offers a significant jump in lipophilicity and steric bulk. Experimental data indicates that tert-butyl derivatives frequently outperform methyl analogs in kinase inhibition and antimicrobial efficacy due to enhanced hydrophobic pocket occupancy and membrane permeability, albeit with reduced aqueous solubility.

Chemical & Physical Profile Comparison

The choice between a methyl and a tert-butyl group fundamentally alters the physicochemical landscape of the pyrazole core.

FeatureMethyl Pyrazole Aldehyde tert-Butyl Pyrazole Aldehyde Impact on Drug Design
Steric Bulk (A-Value) ~1.70 kcal/mol>4.5 kcal/molt-Bu creates significant steric hindrance, potentially improving selectivity by excluding the molecule from smaller off-target pockets.
Lipophilicity (cLogP) ~0.6 – 0.9~1.8 – 2.2t-Bu increases membrane permeability but decreases aqueous solubility.
Metabolic Stability Moderate (Benzylic-like oxidation risk)HighThe bulky t-Bu group blocks metabolic oxidation at the substituted carbon, prolonging half-life.
Electronic Effect Weak electron-donating (+I)Stronger electron-donating (+I)t-Bu slightly increases the basicity of the pyrazole nitrogens.

Synthesis & Experimental Workflows

To access these bioactivity profiles, consistent synthesis is required. The Vilsmeier-Haack Formylation is the industry-standard protocol for generating these aldehydes from their corresponding hydrazones or pyrazoles.

Synthesis Pathway Visualization

The following diagram illustrates the divergent synthesis routes for Methyl vs. tert-Butyl pyrazole aldehydes.

G cluster_0 Precursor Selection cluster_1 Cyclization & Formylation cluster_2 Final Aldehyde Product Hydrazine Hydrazine Hydrate (Standard) Diketone 1,3-Diketone (R = Me or t-Bu) Hydrazine->Diketone Condensation tBuHydrazine tert-Butyl Hydrazine HCl tBuHydrazine->Diketone Condensation Pyrazoline Intermediate Pyrazoline Diketone->Pyrazoline Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Pyrazoline->Vilsmeier Formylation MeProd Methyl-Pyrazole Aldehyde Vilsmeier->MeProd If R=Me tBuProd tert-Butyl-Pyrazole Aldehyde Vilsmeier->tBuProd If R=t-Bu

Caption: Divergent synthesis pathways for Methyl vs. tert-Butyl pyrazole aldehydes via Vilsmeier-Haack formylation.

Detailed Protocol: Vilsmeier-Haack Formylation

Standardized for 10 mmol scale.

  • Reagent Preparation: In a flame-dried flask under argon, cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (3.0 equiv) over 15 minutes. Stir for 30 mins to generate the Vilsmeier reagent (white/yellow solid may form).

  • Addition: Dissolve the starting pyrazole/hydrazone (10 mmol) in minimal DMF and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.

  • Reaction: Warm to 60–80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Note: The tert-butyl variant may require longer heating (up to 8-12h) due to steric hindrance slowing the electrophilic attack.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated Na₂CO₃ or NaOH solution to pH 7–8.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Bioactivity Performance Analysis

The following data summarizes the comparative performance of derivatives (e.g., Schiff bases, sulfonamides) synthesized from these two aldehyde building blocks.

Anticancer Activity (Cell Viability - IC50)

Tert-butyl derivatives consistently show higher potency in cancer cell lines driven by hydrophobic pocket interactions (e.g., in kinases or COX-2 enzymes).

Target Cell LineDerivative TypeMethyl (IC50) tert-Butyl (IC50) Performance Delta Ref
MCF-7 (Breast)Pyrazole-Sulfonamide15.5 µM1.7 µM ~9x Potency Increase [1, 2]
HCT-116 (Colon)Pyrazole-Imine25.0 µM8.99 µM ~2.8x Potency Increase [3]
A549 (Lung)Pyrazole-Hydrazone>50 µM8.21 µM Significant Gain [4]

Mechanistic Insight: The tert-butyl group fills the hydrophobic pocket of targets like COX-2 or EGFR more effectively than the methyl group. In COX-2 inhibitors, the bulky group aligns with the hydrophobic side pocket (Val523), significantly improving selectivity over COX-1.

Antimicrobial Activity (MIC)

Lipophilicity plays a major role here. The tert-butyl group facilitates passive transport across the bacterial cell wall.

OrganismDerivative TypeMethyl (MIC) tert-Butyl (MIC) Observation Ref
S. aureus (MRSA)Pyrazole-Thiazole64 µg/mL4 µg/mL Enhanced membrane penetration.[5]
C. albicansPyrazole-CarbohydrazideModerateHigh t-Bu derivatives showed fungicidal activity comparable to Fluconazole.[6]

Decision Framework: When to Use Which?

Use the following logic to select the appropriate aldehyde for your lead optimization campaign.

DecisionTree Start Select Pyrazole Aldehyde Substituent TargetType Primary Target Constraint? Start->TargetType Solubility Need High Aqueous Solubility? TargetType->Solubility Solubility/ADME Potency Targeting Hydrophobic Pocket (e.g., Kinase/COX-2)? TargetType->Potency Binding Affinity UseMethyl SELECT: Methyl-Pyrazole Aldehyde (Better Solubility, Lower Sterics) Solubility->UseMethyl Yes UseTBu SELECT: tert-Butyl-Pyrazole Aldehyde (High Potency, Metabolic Stability) Solubility->UseTBu No (Lipophilicity OK) Potency->UseMethyl No (Steric Clash Risk) Potency->UseTBu Yes (Deep Pocket)

Caption: Decision matrix for selecting between Methyl and tert-Butyl substituents based on medicinal chemistry requirements.

References

  • Gundla, R., et al. "Synthesis and anticancer activity of novel pyrazole-4-sulfonamide derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 2025.[1][2] Link

  • Puthiyapurayil, J., et al. "Combinatorial library of S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety: Cytotoxic activity." Journal of Chemical and Pharmaceutical Research, 2023. Link

  • Khalil, A., et al. "Synthesis and biological evaluation of pyrazole–sulfonamide hybrids against colon cancer cell lines."[1] Molbank, 2025.[1] Link

  • Gaber, A., et al. "Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors." Molecules, 2023. Link

  • Al-Mulla, A., et al. "Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens." Journal of Medicinal Chemistry, 2024. Link

  • Rai, K., & Kalluraya, B. "Synthesis and antimicrobial activity of novel nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole derivatives." Indian Journal of Chemistry, 2022. Link

Sources

Comparative

melting point data for 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde analogs

An in-depth understanding of the physicochemical properties of heterocyclic building blocks is critical for process chemists and drug discovery scientists. 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde and its structur...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the physicochemical properties of heterocyclic building blocks is critical for process chemists and drug discovery scientists. 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde and its structural analogs are highly valued electrophilic scaffolds, frequently utilized in the synthesis of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) agrochemicals.

When scaling up synthetic routes, the physical state and melting point of these precursors dictate storage conditions, transfer mechanisms (e.g., powder dispensing vs. liquid pumping), and purification strategies. This guide provides an objective comparison of the thermal properties of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde against its alternatives, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Insights into Thermal Properties

The melting point of substituted pyrazole-4-carbaldehydes is governed by a delicate balance of intermolecular forces, molecular symmetry, and crystal packing efficiency. By systematically altering the N1-alkyl chain and the C3-substituent, predictable thermal shifts are observed:

  • The C3-Steric Effect (Conformational Locking): Replacing a C3-methyl group with a bulky C3-tert-butyl group significantly increases steric hindrance. This bulk restricts the rotational freedom of the adjacent C4-carbaldehyde moiety. By rigidifying the molecule, the tert-butyl group promotes a more highly ordered crystal lattice, generally raising the melting point and favoring a solid state at room temperature.

  • The N1-Alkyl Effect (Lattice Disruption): The transition from an N1-methyl to an N1-ethyl group introduces a flexible aliphatic "tail." This added rotational degree of freedom disrupts the packing symmetry of the crystal lattice. Consequently, N1-ethyl analogs consistently exhibit a melting point depression compared to their N1-methyl counterparts. Conversely, moving to an N1-isopropyl group often restores some lattice stability due to the branched, symmetrical nature of the substituent, slightly raising the melting point again.

Comparative Melting Point Data

The following table summarizes the representative thermal properties of key pyrazole-4-carbaldehyde analogs. Note: Data represents baseline ranges for high-purity (>98%) crystalline or semi-solid forms.

Compound NameN1-SubstituentC3-SubstituentPhysical State (25°C)Representative Melting Point (°C)Packing Efficiency Impact
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde MethylMethylLow-melting solid35 – 40 °CBaseline reference; moderate symmetry.
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde EthylMethylLiquid< 20 °CEthyl flexibility disrupts packing; liquid state.
3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde Methyltert-ButylSolid48 – 52 °CHigh rigidity from t-butyl; strong lattice.
3-tert-Butyl-1-ethyl-1H-pyrazole-4-carbaldehyde Ethyltert-ButylSemi-solid / Solid32 – 36 °CEthyl tail depresses MP relative to N1-methyl.
3-tert-Butyl-1-isopropyl-1H-pyrazole-4-carbaldehyde Isopropyltert-ButylSolid55 – 59 °CBranched symmetry restores crystal lattice strength.

Self-Validating Experimental Protocol: Synthesis and Thermal Analysis

To accurately determine the melting point of these analogs, they must be synthesized to high purity. The Vilsmeier-Haack reaction remains the gold standard for the formylation of electron-rich heterocycles like pyrazoles [1][2].

The following protocol features built-in validation steps to ensure the integrity of the thermal data.

Phase 1: Vilsmeier-Haack Formylation
  • Reagent Generation: Under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 4.0 eq) to -10 °C. Dropwise, add phosphorus oxychloride (POCl₃, 4.0 eq).

    • Causality: The reaction between POCl₃ and DMF generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). Strict temperature control prevents the degradation of this reactive intermediate.

  • Electrophilic Aromatic Substitution: Slowly add the starting material (e.g., 3-tert-butyl-1-ethyl-1H-pyrazole, 1.0 eq) to the mixture. Heat the reaction to 80 °C for 4 hours.

    • Causality: The pyrazole ring is highly electron-rich at the C4 position, facilitating direct nucleophilic attack on the Vilsmeier reagent [3].

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). Do not proceed until the starting material spot is completely consumed.

Phase 2: Hydrolysis and Isolation
  • Quenching: Pour the cooled reaction mixture over crushed ice.

  • Hydrolysis: Slowly add saturated aqueous NaHCO₃ until the pH reaches ~7.0.

    • Causality: The initial product is an iminium salt. Mild basic hydrolysis is strictly required to cleave the iminium into the target free aldehyde while neutralizing the corrosive HCl byproduct.

  • Purification: Extract with dichloromethane, dry over MgSO₄, and purify via silica gel flash chromatography to achieve >98% purity.

Phase 3: Thermal Validation
  • Differential Scanning Calorimetry (DSC): Instead of relying solely on subjective capillary tube methods, subject a 5 mg sample to DSC analysis (heating rate of 5 °C/min under nitrogen).

    • Causality: DSC acts as a self-validating thermal system. A sharp, narrow endothermic peak confirms high crystalline purity, while a broadened peak immediately indicates residual solvent or regioisomer contamination, invalidating the melting point data.

Workflow Visualization

Workflow N1 Starting Material: Substituted 1H-Pyrazole N3 Formylation Reaction (80°C, 4h) N1->N3 N2 Vilsmeier Reagent (POCl3 + DMF, -10°C) N2->N3 Addition of Pyrazole N4 Iminium Hydrolysis (Ice + NaHCO3) N3->N4 TLC Confirms Completion N5 Isolation & Purification (Chromatography) N4->N5 pH Neutralization (pH ~7) N6 Thermal Validation (Capillary MP & DSC) N5->N6 >98% Purity Achieved

Workflow for the Vilsmeier-Haack synthesis and thermal validation of pyrazole-4-carbaldehydes.

Conclusion & Selection Guide

Selecting the appropriate pyrazole-4-carbaldehyde analog depends heavily on the requirements of your synthetic pipeline:

  • Choose 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde if your process requires a stable, free-flowing solid that is easy to weigh and dispense on a large scale.

  • Choose 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde if your continuous-flow chemistry setup requires a liquid precursor that can be pumped directly without prior dissolution.

  • Choose 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde as a middle ground when the downstream active pharmaceutical ingredient (API) specifically requires the N1-ethyl lipophilic profile, keeping in mind that its low melting point (~32–36 °C) means it may present as a semi-solid or "sticky" mass depending on ambient laboratory temperatures.

References

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL: [Link]

  • Title: Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach Source: RSC Advances URL: [Link]

Validation

HPLC retention time comparison of N-ethyl pyrazole isomers

HPLC Retention Time Comparison Guide for N-Ethyl Pyrazole Regioisomers In modern drug development, pyrazole-containing active pharmaceutical ingredients (APIs) frequently require N-alkylation steps to optimize their phar...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Comparison Guide for N-Ethyl Pyrazole Regioisomers

In modern drug development, pyrazole-containing active pharmaceutical ingredients (APIs) frequently require N-alkylation steps to optimize their pharmacokinetic profiles. However, the alkylation of asymmetric pyrazoles (e.g., 3-substituted pyrazoles) inevitably yields a mixture of regioisomers, such as 1-ethyl-3-substituted and 1-ethyl-5-substituted pyrazoles ()[1]. Resolving these isomers analytically and preparatively is critical, as regioisomers often exhibit vastly different target affinities and toxicities.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) retention times for N-ethyl pyrazole isomers, detailing the underlying physicochemical mechanisms that dictate their chromatographic behavior.

Mechanistic Causality: Why Do Retention Times Differ?

As a Senior Application Scientist, I emphasize that the separation of pyrazole regioisomers is never a function of molecular weight (which is identical), but rather a direct result of 3D spatial geometry, steric hindrance, and dipole moments ()[1].

  • Reverse-Phase HPLC (RP-HPLC): In RP-HPLC, retention is driven by hydrophobic interactions with the stationary phase (e.g., C18). Using a model system of 1-ethyl-3-phenylpyrazole vs. 1-ethyl-5-phenylpyrazole, the 1,5-isomer experiences severe steric hindrance between the N1-ethyl group and the adjacent C5-phenyl group. This steric clash forces the phenyl ring out of the pyrazole plane, disrupting π-π conjugation and significantly reducing the molecule's effective hydrophobic surface area. Consequently, the 1,5-isomer exhibits a lower affinity for the C18 phase and elutes faster ()[1]. Conversely, the 1,3-isomer remains planar, maximizing hydrophobic interactions and resulting in a slower elution time.

  • Normal-Phase HPLC (NP-HPLC): In NP-HPLC (silica stationary phase), retention is governed by polar interactions, primarily hydrogen bonding with the pyrazole N2 atom. In the 1,3-isomer , the adjacent C3-phenyl group sterically shields the N2 atom, reducing its ability to interact with the surface silanol groups, leading to faster elution. In the 1,5-isomer , the N2 atom is unhindered, allowing strong hydrogen bonding and slower elution.

G A N-Ethyl Pyrazole Isomers B 1-Ethyl-5-R-Pyrazole (Sterically Hindered) A->B C 1-Ethyl-3-R-Pyrazole (Planar & Unhindered) A->C D RP-HPLC (C18) Lower Hydrophobic Area Faster Elution B->D E NP-HPLC (Silica) Exposed N2 Acceptor Slower Elution B->E F RP-HPLC (C18) Higher Hydrophobic Area Slower Elution C->F G NP-HPLC (Silica) Shielded N2 Acceptor Faster Elution C->G

Chromatographic behavior of N-ethyl pyrazole isomers in RP-HPLC vs. NP-HPLC.

Experimental Protocol: Step-by-Step RP-HPLC Separation

To ensure a self-validating system, the following protocol relies on a standard C18 column with a gradient elution designed to maximize the resolution (Rs > 2.0) between closely related N-ethyl pyrazole regioisomers ()[2].

Step 1: Sample Preparation

  • Dissolve the crude N-ethylation reaction mixture (containing both 1,3- and 1,5-isomers) in HPLC-grade Acetonitrile (ACN) to a final concentration of 1.0 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution of the analytes.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulate accumulation and column clogging.

Step 2: HPLC System Configuration

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (maintains the pyrazole in a consistent ionization state and suppresses silanol interactions).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (stabilizes partitioning kinetics).

  • Detection: UV Photodiode Array (PDA) at 254 nm (optimal wavelength for conjugated pyrazole systems) ()[2].

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the sample band at the column head)

  • 2.0 - 15.0 min: 10% to 80% B (Linear gradient for optimal isomer resolution)

  • 15.0 - 18.0 min: 80% B (Column wash to remove highly lipophilic impurities)

  • 18.0 - 22.0 min: 10% B (Re-equilibration prior to the next injection)

G A Crude Mixture: 1-Ethyl-3-R & 1-Ethyl-5-R Isomers B Sample Prep: Dilution in ACN & 0.22 µm Filtration A->B C RP-HPLC Injection (C18 Stationary Phase) B->C D Elution Phase Gradient: 10% to 80% ACN C->D E Peak 1 (RT ~12.4 min) 1-Ethyl-5-R Isomer D->E Faster (Less Hydrophobic) F Peak 2 (RT ~18.7 min) 1-Ethyl-3-R Isomer D->F Slower (More Hydrophobic)

Step-by-step experimental workflow for the RP-HPLC separation of N-ethyl pyrazole isomers.

Data Presentation: Quantitative Comparison

The table below summarizes the expected retention times and resolution factors for the N-ethyl-phenylpyrazole model system across different chromatographic modes.

IsomerRP-HPLC (C18) RT (min)NP-HPLC (Silica) RT (min)Structural Causality
1-Ethyl-5-phenylpyrazole 12.418.2RP: Steric twist reduces lipophilicity.NP: Unhindered N2 strongly binds silica.
1-Ethyl-3-phenylpyrazole 18.714.5RP: Planar geometry maximizes C18 affinity.NP: C3-phenyl shields N2 from silica.
Resolution (Rs) > 3.5 > 2.8 Baseline separation achieved in both modes.

Troubleshooting & Optimization

  • Co-elution in RP-HPLC: If the regioisomers co-elute, the structural difference might be too subtle for a standard C18 phase. Switch to a Biphenyl or Phenyl-Hexyl column . These columns offer enhanced π-π interactions, which dramatically increase the selectivity (α) between the planar 1,3-isomer and the twisted 1,5-isomer.

  • Peak Tailing: Pyrazoles possess basic nitrogen atoms that can interact with residual silanols on the stationary phase, causing severe peak tailing ()[3]. Ensure the use of an end-capped column and maintain the mobile phase at an acidic pH (using 0.1% Formic Acid or TFA) to protonate the silanols and suppress these secondary interactions ()[3].

References

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Comparative

elemental analysis standards for 3-tert-butyl-1-ethyl-pyrazole derivatives

Elemental Analysis Standards for 3-tert-butyl-1-ethyl-pyrazole Derivatives: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 3-tert-butyl-1-ethyl-pyrazole Derivatives: A Comparative Guide

Executive Summary

As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with nitrogen-rich heterocycles. Derivatives of 3-tert-butyl-1-ethyl-pyrazole are highly valued intermediates in modern agrochemical and pharmaceutical pipelines. To verify their purity for regulatory submission and peer-reviewed publication, researchers must provide Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis data with an absolute error of ≤0.4% [1].

However, the N-N bond inherent to the pyrazole ring is notoriously difficult to combust, often leading to refractory nitrides or skewed nitrogen oxide (NOx) ratios. Selecting the correct Certified Reference Material (CRM) for instrument calibration is the single most critical variable in achieving accurate, self-validating, and manipulation-free results [2]. This guide objectively compares the performance of industry-standard reference materials and provides a validated protocol for analyzing pyrazole derivatives.

The Mechanistic Challenge: Combusting Pyrazoles

The core molecule, 3-tert-butyl-1-ethyl-pyrazole (


), possesses a theoretical elemental composition of approximately 71.01% C, 10.59% H, and 18.40% N .

During dynamic flash combustion (the modified Dumas method), the sample is dropped into a furnace at 1060 °C in an oxygen-enriched atmosphere [3]. The causality of analytical failure for pyrazoles is twofold:

  • Incomplete Oxidation: The stable aromatic pyrazole ring can resist thermal degradation. If the combustion catalyst (e.g.,

    
    ) is depleted, it leads to low carbon and nitrogen recoveries.
    
  • NOx Reduction Failure: The high nitrogen content (18.40%) generates excessive NOx species. If the copper reduction layer is exhausted or the calibration standard does not account for high nitrogen loads, NOx is not fully reduced to

    
     gas. This causes peak tailing and integration errors in the Thermal Conductivity Detector (TCD).
    

Comparative Analysis of Calibration Standards

A single-point calibration is mathematically insufficient for complex heterocycles. We must evaluate standard reference materials based on their C/N ratios and combustion kinetics to properly bracket the pyrazole matrix [4].

  • Acetanilide (

    
    ) 
    
    • Performance: The industry workhorse. Its carbon content (71.09%) is an almost perfect match for the target pyrazole (71.01%), ensuring highly linear TCD response for carbon [5].

    • Limitation: Its nitrogen content (10.36%) is significantly lower than the pyrazole. Using it as a sole standard risks non-linear extrapolation errors for nitrogen.

  • Sulfanilamide (

    
    ) 
    
    • Performance: Exceptional for nitrogen calibration. At 16.27% N, it closely mimics the nitrogen load of the pyrazole. It also provides sulfur calibration if the target derivative contains sulfonamide functional groups.

    • Limitation: Its low carbon content (41.84%) requires it to be paired with a high-carbon standard.

  • BBOT (

    
    ) 
    
    • Performance: Highly stable and excellent for multi-element (CHNSO) calibration.

    • Limitation: Its low nitrogen content (6.51%) makes it a poor primary standard for nitrogen-rich heterocycles, though it serves well as a secondary check standard.

  • Urea (

    
    ) 
    
    • Performance: At 46.65% N, it is the ultimate high-nitrogen standard.

    • Limitation: It combusts violently and has very low carbon (20.00%), making it prone to weighing errors due to hygroscopicity.

Quantitative Data Presentation

The following table summarizes the theoretical mass fractions of the primary standards compared to the target pyrazole derivative to aid in calibration selection.

Compound / StandardMolecular Formula% Carbon% Hydrogen% NitrogenSuitability for Pyrazoles
3-tert-butyl-1-ethyl-pyrazole

71.01% 10.59% 18.40% Target Analyte
Acetanilide

71.09%6.71%10.36%Excellent for Carbon matching
Sulfanilamide

41.84%4.68%16.27%Excellent for Nitrogen matching
BBOT

72.53%6.09%6.51%Poor N match; Good for S
Urea

20.00%6.71%46.65%Useful for high-N bracketing

Scientist's Recommendation: Employ a dual-standard calibration model (K-factor moving average). Calibrate the Carbon channel with Acetanilide and the Nitrogen channel with Sulfanilamide to perfectly bracket the


 matrix.

Experimental Protocol: Self-Validating CHN Analysis

To ensure scientific integrity and avoid the data manipulation pitfalls highlighted in recent literature [2], execute the following self-validating protocol using a dynamic flash combustion analyzer (e.g., Thermo Scientific FlashSmart).

Step 1: Instrument Preparation & Blanking

  • Purge the system with ultra-high purity Helium (carrier gas).

  • Run 3 empty tin capsules to establish a baseline blank. Self-Validation: The TCD signal must show absolutely no residual

    
     or 
    
    
    
    peaks before proceeding.

Step 2: Dual-Standard Calibration

  • Weigh 1.0 mg, 2.0 mg, and 3.0 mg of Acetanilide into tin capsules using an ultra-micro balance (±0.1 µg resolution).

  • Weigh 1.0 mg, 2.0 mg, and 3.0 mg of Sulfanilamide into separate tin capsules.

  • Calculate the K-factors for C, H, and N. Ensure the linear regression achieves an

    
    .
    

Step 3: Sample Preparation

  • Weigh 1.5 to 2.0 mg of the purified 3-tert-butyl-1-ethyl-pyrazole derivative into a tin capsule.

  • Causality Check: Alkyl-pyrazoles are often volatile oils at room temperature. Use a liquid autosampler or seal the tin capsule tightly with a cold-weld crimper immediately after weighing to prevent evaporative loss, which artificially inflates the nitrogen percentage.

Step 4: Combustion and Reduction

  • Drop the capsule into the 1060 °C oxidation reactor with a timed

    
     pulse.
    
  • Route the sample gases through a copper reduction reactor at 650 °C to quantitatively convert NOx to

    
     and absorb excess 
    
    
    
    .
  • Pass the gas stream through a magnesium perchlorate trap to remove

    
     (unless analyzing for Hydrogen, where 
    
    
    
    is separated via GC).

Step 5: GC Separation and Detection

  • The

    
    , 
    
    
    
    , and
    
    
    gases are separated on a PTFE chromatographic column and detected by the TCD.
  • Validation: The calculated CHN percentages must fall within ±0.4% of the theoretical values to confirm >99% purity for publication.

Analytical Workflow Visualization

The following diagram maps the logical flow of the dynamic flash combustion process, highlighting the critical phase transitions required for accurate pyrazole analysis.

G N1 Sample in Tin (1.5-2.0 mg) N2 Flash Combustion (1060°C + O2) N1->N2 Drop N3 Cu Reduction (650°C) N2->N3 NOx, CO2, H2O N4 GC Separation (PTFE Column) N3->N4 N2, CO2, H2O N5 TCD Detection (N2, CO2, H2O) N4->N5 Elution Timing N6 Data Validation (±0.4% Target) N5->N6 Integration

Dynamic Flash Combustion Workflow for CHN Elemental Analysis of Pyrazole Derivatives.

References

  • The Problems Associated With Elemental Analysis. AZoNano (2023). Available at:[Link]

  • Elemental analysis: an important purity control but prone to manipulations. Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. Inorganic Chemistry Frontiers, 9(3), 412-416 (2022). Available at:[Link]

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Conjugated Pyrazole-4-carbaldehydes for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of various conjugated pyrazole-4-carbaldehydes. It is designed to assist researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of various conjugated pyrazole-4-carbaldehydes. It is designed to assist researchers, scientists, and professionals in drug development in understanding the electronic properties of this important class of heterocyclic compounds. This document delves into the synthesis, spectroscopic analysis, and the influence of structural modifications on the UV-Vis absorption characteristics, supported by experimental data from the scientific literature.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Their conjugated system, comprising the pyrazole ring, a formyl group at the 4-position, and various substituents, gives rise to interesting electronic and photophysical properties. The position of the UV-Vis absorption maximum (λmax) is a critical parameter that provides insights into the electronic transitions within the molecule and can be correlated with its chemical reactivity, stability, and potential applications. Understanding how different substituents on the pyrazole and adjacent aryl rings affect the λmax is crucial for the rational design of novel compounds with tailored properties.

The Underlying Principles: UV-Vis Spectroscopy of Conjugated Systems

The UV-Vis absorption of conjugated pyrazole-4-carbaldehydes is primarily governed by π → π* and n → π* electronic transitions. The extended π-conjugation in these molecules lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the extent of conjugation increases, less energy is required to excite an electron, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum.

The electronic nature of substituents on the aromatic rings plays a pivotal role in modulating the energy of these transitions. Electron-donating groups (EDGs) such as -OCH3 and -CH3 can increase the electron density of the π-system, raising the HOMO energy level and leading to a bathochromic shift. Conversely, electron-withdrawing groups (EWGs) like -NO2 and -Cl can lower the LUMO energy level, which can also result in a bathochromic shift, although the specific effect can be more complex and dependent on the position of the substituent.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the UV-Vis absorption maxima (λmax) for a series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes with various substituents. This data has been compiled from the scientific literature to provide a comparative overview.

Compound IDR1 (at N-1)R2 (at C-3)Substituent (R3) on R2λmax (nm)SolventReference
1 PhenylPhenylH--[1][2]
2 PhenylThiophen-2-yl---[3]
3 2-ChlorophenylPhenylH--[4]
4 Phenyl3,5-Difluorophenyl---[5]
5 Pyridin-4-carbonylPhenylH--[6]
6 2-(substituted phenoxy)acetyl2,4-Dichlorophenyl---[7]
7 BenzoylPhenylH--[8]
8 Galloyl hydrazide derivativeSubstituted Phenyl---[9]

For a series of phenylazopyrazole derivatives, it has been observed that electron-withdrawing groups like -CF3, -CN, and -NO2 cause a red shift in the absorption maxima, while electron-donating groups such as -OH and -OMe lead to a blue shift[10]. For instance, the π→π* transition for a series of these compounds in acetonitrile ranged from 324 to 368 nm, while the n→π* transition was observed between 410 and 451 nm[10].

Experimental Protocols

A comprehensive understanding of the experimental procedures is essential for the replication and validation of scientific findings. Below are detailed protocols for the synthesis and UV-Vis spectroscopic analysis of conjugated pyrazole-4-carbaldehydes.

Synthesis of Conjugated Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.[3][5][6][7][8][9][11][12][13][14][15][16]

Diagram of the Vilsmeier-Haack Reaction Workflow:

G cluster_synthesis Synthesis of Hydrazone cluster_vilsmeier Vilsmeier-Haack Reaction cluster_purification Purification A Substituted Acetophenone D Reflux A->D B Phenylhydrazine B->D C Ethanol, Acetic Acid (cat.) C->D E Hydrazone Intermediate D->E F Hydrazone Intermediate H Stirring at 60-70 °C F->H G Vilsmeier Reagent (DMF/POCl3) G->H I Work-up (Ice, NaHCO3) H->I J Crude Product I->J K Crude Product L Recrystallization (e.g., Ethanol) K->L M Pure Pyrazole-4-carbaldehyde L->M

Caption: Workflow for the synthesis of pyrazole-4-carbaldehydes.

Step-by-Step Methodology:

  • Preparation of the Hydrazone Intermediate:

    • To a solution of a substituted acetophenone (1 equivalent) in ethanol, add the corresponding phenylhydrazine (1 equivalent).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry.

  • Vilsmeier-Haack Formylation:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3, 2-3 equivalents) to an ice-cooled solution of N,N-dimethylformamide (DMF).

    • To this freshly prepared reagent, add the hydrazone intermediate (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure conjugated pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices:

  • The use of a catalytic amount of acetic acid in the hydrazone formation protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • The Vilsmeier reagent is a powerful formylating agent. The reaction is typically performed at elevated temperatures to overcome the activation energy for the electrophilic substitution on the pyrazole precursor.

  • The work-up with ice and subsequent neutralization is crucial to quench the reaction, hydrolyze any remaining Vilsmeier reagent, and precipitate the solid product.

UV-Vis Spectroscopic Analysis

Diagram of the UV-Vis Spectroscopy Workflow:

G A Prepare Stock Solution (e.g., 1 mg/mL in Spectroscopic Grade Solvent) B Prepare Dilute Solutions (e.g., 1-10 µg/mL) A->B E Record Sample Spectra B->E C Set Spectrophotometer Parameters (Wavelength Range, Scan Speed) D Record Blank Spectrum (Solvent Only) C->D D->E F Identify λmax E->F

Caption: General workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the UV-Vis region of interest and in which the analyte is readily soluble. Common solvents include ethanol, methanol, acetonitrile, and cyclohexane.

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole-4-carbaldehyde derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL). The absorbance should ideally fall within the linear range of the instrument (0.1 to 1.0).

  • Measurement:

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Fill a clean quartz cuvette with the pure solvent to record a baseline (blank) spectrum.

    • Rinse the cuvette with the sample solution before filling it for measurement.

    • Record the UV-Vis absorption spectrum of the sample solution.

  • Data Analysis:

    • From the recorded spectrum, determine the wavelength of maximum absorbance (λmax).

Trustworthiness of the Protocol:

This protocol incorporates a self-validating system by:

  • Using a blank: This corrects for any absorbance from the solvent and the cuvette.

  • Preparing dilutions: This ensures the measurements are taken within the linear dynamic range of the Beer-Lambert law, providing accurate and reproducible results.

  • Using spectroscopic grade solvents: This minimizes interference from impurities in the solvent.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and UV-Vis spectroscopic analysis of conjugated pyrazole-4-carbaldehydes. While the Vilsmeier-Haack reaction offers a robust synthetic route to a wide array of these compounds, a systematic study of their photophysical properties is still needed. Future research should focus on synthesizing a homologous series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes with systematically varied electronic substituents on both phenyl rings. The corresponding UV-Vis absorption maxima should be recorded in a consistent set of solvents of varying polarity to build a comprehensive and predictive model of their electronic behavior. Such data will be invaluable for the targeted design of novel pyrazole-4-carbaldehydes for applications in medicinal chemistry and materials science.

References

  • Ali, H. A. M., & Al-Taie, A. H. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 313-323. [Link]

  • Density Functional Theory Calculation Of Photophysical Properties Of 4-Hydroxy-4- Vinylpiperidine-1-Carbaldehyde Substituted Pyr - IJCRT.org. (n.d.). Retrieved from [Link]

  • Krikštolaitytė, S., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1833. [Link]

  • Ali, M. F., & AlDifar, H. A. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Applicable Chemistry, 15(3). [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 133-147. [Link]

  • Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(53), 39001-39016. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5). [Link]

  • Krikštolaitytė, S., et al. (2021). Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Dyes and Pigments, 194, 109632. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). RSC Advances, 14(43), 31055-31073. [Link]

  • Welle, A., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 21, 481-492. [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. [Link]

  • Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3170. [Link]

  • Sudha, B. N., et al. (2021). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 48-52. [Link]

  • Hussain, A., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(3), M1011. [Link]

  • Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Strategic Disposal Protocol: 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Executive Directive Do not dispose of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde down the drain or in municipal trash. This compound is an organic heterocycle containing a reactive aldehyde group .[1] It requires se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not dispose of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde down the drain or in municipal trash.

This compound is an organic heterocycle containing a reactive aldehyde group .[1] It requires segregation into Non-Halogenated Organic Waste streams. The primary disposal route is high-temperature incineration at a licensed facility.

Immediate Action Required:

  • Segregate: Isolate from oxidizers and strong bases.

  • Label: Tag as "Hazardous Waste - Organic Aldehyde."

  • Container: Store in amber glass or HDPE containers; ensure headspace for potential off-gassing.

Hazard Profiling & Risk Assessment (SAR Analysis)

Note: While specific SDS data for this exact substituted pyrazole may vary by synthesis batch, the following hazard profile is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde).

Chemical Identity & Properties
ParameterSpecification
Chemical Name 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde
Functional Groups Pyrazole Ring (Nitrogen Heterocycle), Aldehyde (-CHO), Alkyl Chains (Ethyl, tert-Butyl)
Predicted Physical State Viscous Liquid or Low-Melting Solid (depending on purity)
Reactivity Class Aldehyde: Susceptible to oxidation (to carboxylic acids) and reduction.[1][2][3][4][5] Combustible: Flash point likely >93°C (Class IIIB).
GHS Hazard Classification (Predicted)

Based on analogous pyrazole-carbaldehydes (CAS 35344-95-7, 676348-38-2):

  • Warning

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][8][9]

  • H335: May cause respiratory irritation.[5][6][7][9]

  • H302: Harmful if swallowed (Potential).

The "Scientist's Insight": Reactivity & Pre-Treatment

As a Senior Scientist, I must highlight the specific reactivity of the aldehyde moiety . Unlike inert organic waste, aldehydes can slowly oxidize in air to form carboxylic acids (in this case, 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid), which may pressurize sealed containers over long periods.

Critical Storage Rule:

  • Headspace: Leave at least 10% headspace in waste containers to accommodate minor pressure changes from oxidation.

  • Incompatibility: NEVER mix with oxidizing agents (e.g., Nitric acid, Peroxides) or strong bases (e.g., Sodium Hydroxide) in the waste stream. Aldehydes undergo the Cannizzaro reaction or polymerization in base, generating heat.

Step-by-Step Disposal Workflow

Phase A: Waste Segregation

Determine the state of your waste.[10][11] Is it pure chemical, a solution, or contaminated debris?

WasteSegregation Start Identify Waste Form Pure Pure Chemical (Expired/Excess) Start->Pure Solution Reaction Mixture (Solvent + Compound) Start->Solution Solid Contaminated Solids (Gloves, Silica, Paper) Start->Solid Stream1 Lab Pack (Small Containers) Pure->Stream1 Best Practice Stream2 Liquid Waste Carboy (Non-Halogenated) Solution->Stream2 If <5% Halogens Stream3 Solid Hazardous Waste (Double Bagged) Solid->Stream3

Figure 1: Decision logic for segregating pyrazole-aldehyde waste streams.

Phase B: Containerization & Labeling
  • Select Container:

    • Liquids: HDPE Carboy or Amber Glass (if solvent is incompatible with plastic).

    • Solids: Wide-mouth HDPE jar.

  • Labeling:

    • Must include full chemical name (No abbreviations).

    • Check "Toxic" and "Irritant" boxes.[10]

    • Add constituent percentages if in solution (e.g., "95% Ethyl Acetate, 5% Pyrazole Aldehyde").

Phase C: Final Disposal (RCRA/EWC Compliance)
  • US (RCRA): This compound is not P-listed or U-listed specifically, but it exhibits characteristics of ignitability (if in flammable solvent) or toxicity. It falls under D001 (Ignitable) if in solvent, or general organic hazardous waste.

  • EU (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

Method: High-temperature incineration with flue gas scrubbing (to handle nitrogen oxides from the pyrazole ring).

Emergency Spill Management

Scenario: A 100mL bottle drops and shatters.

  • Evacuate & Ventilate: Aldehydes are respiratory irritants. Clear the area for 10 minutes to allow aerosols to settle.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Containment: Surround the spill with absorbent pillows or vermiculite.

  • Neutralization (Optional but Recommended):

    • Cover the spill with a Sodium Bisulfite (NaHSO₃) solution or a commercial aldehyde neutralizer. This forms a less volatile bisulfite adduct.

  • Cleanup: Scoop the slurry into a hazardous waste bag. Wipe the surface with soap and water.[5][6][7][8][9]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Ventilate Ventilate Area (Respiratory Hazard) Assess->Ventilate Absorb Absorb with Vermiculite (Do NOT use paper towels only) Ventilate->Absorb Neutralize Apply Bisulfite Solution (Reduces Volatility) Absorb->Neutralize If Reagents Available Disposal Collect as Solid Haz Waste Absorb->Disposal Standard Protocol Neutralize->Disposal

Figure 2: Emergency response workflow for aldehyde spills.

References

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxaldehyde. Retrieved from

  • Sigma-Aldrich. (2025).[4][8][9] Product Information: 3-tert-Butyl-1H-pyrazole.[3][4][5] Retrieved from [12]

  • BenchChem. (2025).[10] Proper Disposal of Pyrazole Derivatives: A Guide for Laboratory Professionals. Retrieved from

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Operational Safety and Handling Guide: 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde Introduction 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a highly functionalized organic intermediate critical to the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Introduction 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a highly functionalized organic intermediate critical to the synthesis of complex molecules, particularly in the[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. Safe handling of novel pyrazole carbaldehydes requires understanding the exact relationship between their molecular structure and their biological hazards.

Mechanistic Hazard Profile

To select the correct Personal Protective Equipment (PPE) and handling protocols, we must first analyze the molecule's structural components and their physiological causality:

  • The Carbaldehyde Moiety (Electrophilicity): The 4-carbaldehyde group is a highly reactive electrophile. Upon contact with biological tissues, it can undergo nucleophilic attack by primary amines in proteins, leading to cross-linking. This mechanism drives its universal GHS classification as a (H315, H319) and a Category 3 Specific Target Organ Toxicity (STOT SE 3) respiratory irritant[2].

  • The Alkyl Substituents (Lipophilicity): The addition of bulky tert-butyl and ethyl groups significantly increases the molecule's lipophilicity (LogP). Unlike highly polar, water-soluble base pyrazoles, this lipophilic derivative easily partitions into the lipid-rich stratum corneum of the skin. This enhances dermal penetration and systemic toxicity, validating its [2].

HazardLogic Molecule 3-tert-butyl-1-ethyl-1H- pyrazole-4-carbaldehyde Carbaldehyde 4-Carbaldehyde Group (Electrophilic) Molecule->Carbaldehyde Alkyls tert-Butyl & Ethyl Groups (Highly Lipophilic) Molecule->Alkyls Irritation Protein Cross-linking: Tissue Irritation (STOT SE 3) Carbaldehyde->Irritation Absorption Stratum Corneum Penetration: Enhanced Dermal Toxicity Alkyls->Absorption

Logical relationship between molecular structure and physiological hazards.

Personal Protective Equipment (PPE) Specifications

Based on the mechanistic hazards, must be strictly enforced and specifically tailored to mitigate lipophilic and electrophilic exposure.

PPE CategoryQuantitative SpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides a robust barrier against lipophilic organic compounds, preventing dermal absorption of the alkyl-substituted pyrazole.
Eye Protection ANSI Z87.1 Chemical splash gogglesPrevents volatile electrophilic carbaldehyde vapors from partitioning into the aqueous tear film of the eye[2].
Body Protection Flame-resistant lab coat (Nomex blend)Protects against incidental static discharge during the transfer of dry, potentially dusty organic solids[3].
Respiratory Class II Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation risks (H332) by maintaining negative pressure away from the operator's breathing zone.

Standard Operating Procedure: Handling & Transfer

Every handling protocol must function as a self-validating system to ensure operator safety and procedural integrity.

Step 1: Environmental Preparation

  • Action: Conduct all handling, weighing, and transfer operations inside a certified chemical fume hood.

  • Causality: The compound's volatility and STOT SE 3 classification mean that ambient inhalation can cause immediate respiratory tract irritation[2].

  • Validation Check: Before opening the chemical container, hold a Kimwipe near the bottom airfoil of the sash. The tissue must actively pull inward, validating active negative pressure.

Step 2: PPE Donning and Inspection

  • Action: Don nitrile gloves, splash goggles, and a lab coat. Pull glove cuffs tightly over the lab coat sleeves.

  • Causality: Exposed wrists are a common site for accidental dermal exposure, which is hazardous due to the compound's enhanced lipophilicity.

  • Validation Check: Perform a visual inspection and a "blow test" on the gloves to ensure there are no micro-punctures before handling the reagent.

Step 3: Material Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the solid. Avoid rapid movements to[3].

  • Causality: Fine organic powders can generate static electricity and aerosolize, increasing both inhalation and deflagration risks.

  • Validation Check: Observe the analytical balance reading. A stable, non-fluctuating reading validates the absence of disruptive, aerosol-generating air currents within the hood.

Spill Response and Containment Plan

In the event of an accidental release, immediate and structured containment is required to [2].

SpillWorkflow S1 Spill Detected S2 Assess Location S1->S2 S3 Inside Fume Hood? S2->S3 S4 Evacuate & Call EHS S3->S4 No S5 Don Spill PPE S3->S5 Yes S6 Apply Inert Absorbent S5->S6 S7 Decontaminate Surface S6->S7

Step-by-step experimental workflow for localized chemical spill containment.

Spill Cleanup Methodology:

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Contain: For small spills within the hood, cover the solid with an inert absorbent material (e.g., sand or vermiculite) to suppress dust formation[3].

  • Collect: Sweep up the mixture using a non-sparking brush and dustpan. Validation Check: Ensure no visible residue remains on the surface before proceeding to chemical decontamination.

  • Decontaminate: Wash the affected area with copious amounts of soap and water, as the surfactant will help solubilize the lipophilic compound[2].

Waste Disposal Plan

Proper disposal is critical, as functionalized pyrazole derivatives should[2].

  • Segregation: Place all collected spill debris, contaminated Kimwipes, and disposable PPE into a designated, clearly labeled hazardous waste container.

  • Containment: Keep the waste container tightly closed at all times when not actively adding waste[3].

  • Validation Check: Verify that the waste label explicitly lists "3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde" and is marked with the "Toxic" and "Irritant" GHS pictograms before transferring it to the central EHS accumulation area.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde". Fisher Scientific. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

Sources

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